Hydrocortisone and lidocaine
Description
Structure
2D Structure
Properties
CAS No. |
763123-39-3 |
|---|---|
Molecular Formula |
C35H52N2O6 |
Molecular Weight |
596.8 g/mol |
IUPAC Name |
2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5.C14H22N2O/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3;7-9H,5-6,10H2,1-4H3,(H,15,17)/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 |
InChI Key |
YSNHIBGUFIJZMA-WDCKKOMHSA-N |
Isomeric SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Hydrocortisone
Glucocorticoid Receptor Interactions and Ligand Binding Kinetics
The physiological effects of hydrocortisone (B1673445) are initiated by its binding to specific intracellular receptors. patsnap.com As a steroid, hydrocortisone is lipophilic, allowing it to diffuse across the cell membrane to interact with its target receptor in the cytoplasm. patsnap.comnih.gov
Once inside the cell, hydrocortisone binds to the cytosolic glucocorticoid receptor (GR), which is part of the nuclear receptor family. patsnap.comconicet.gov.ar In its inactive state, the GR is part of a multiprotein complex. Upon binding of hydrocortisone, the receptor undergoes a conformational change, activating it. patsnap.compatsnap.com This binding is a specific steroid-cell interaction, mediated by high-affinity glucocorticoid binding sites. nih.gov The binding affinity (Kd) of cortisol (hydrocortisone) to the glucocorticoid receptor in human mononuclear leukocytes has been measured to be approximately 17.5 ± 1.7 nmol/L in normotensive individuals. ahajournals.orgnih.gov
The activation of the glucocorticoid receptor leads to the dissociation of the multiprotein complex and exposes a nuclear localization signal. This allows the activated hydrocortisone-receptor complex to be transported from the cytoplasm into the nucleus. patsnap.compatsnap.comwikipedia.org This translocation is a critical step, enabling the complex to interact directly with the cell's genetic material. wikipedia.org
Gene Expression Modulation and Transcriptional Regulation
Inside the nucleus, the hydrocortisone-receptor complex modulates the expression of a wide array of genes, leading to its diverse physiological effects, including the suppression of inflammation. patsnap.compatsnap.com
The primary mechanism of gene regulation by the hydrocortisone-receptor complex is its direct binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs). patsnap.compatsnap.com These GREs are located in the promoter regions of target genes. wikipedia.org The binding of the complex to GREs can either enhance or repress the rate of transcription of these genes, thereby increasing or decreasing the synthesis of specific proteins. patsnap.comwikipedia.org This genomic mechanism is responsible for the majority of the anti-inflammatory actions of glucocorticoids. conicet.gov.ar
A key anti-inflammatory action of hydrocortisone is the upregulation of proteins that suppress inflammatory processes. patsnap.com One of the most significant of these is Annexin-1, also known as Lipocortin-1. patsnap.comnih.gov The synthesis and release of Annexin-1 are strongly regulated by glucocorticoids. roehampton.ac.uknih.gov By inducing the production of Annexin-1, hydrocortisone inhibits phospholipase A2, an enzyme that is crucial for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. patsnap.compatsnap.com
Table 1: Research Findings on Hydrocortisone-Induced Upregulation of Annexin-A1
| Finding | Cell/System Studied | Effect | Citation |
| Induction of Annexin-A1 | Resident rat peritoneal macrophages | Hydrocortisone (1 mg kg−1) injection induces Annexin-A1 protein. | nih.gov |
| Increased Surface Expression | Human peripheral blood leukocytes | Injection of 100 mg hydrocortisone leads to a rise in Annexin-A1 expression on the cell surface within 30 minutes. | nih.gov |
| General Mechanism | Immune Cells | Glucocorticoids induce the expression of Annexin-1, which promotes neutrophil detachment and apoptosis. | karger.com |
| Inhibition of Phagocytosis | Murine peritoneal macrophages | Hydrocortisone (10 μM) exerts a moderate inhibitory effect on phagocytosis in wild-type animals, an effect linked to Annexin-A1. | nih.gov |
Downregulation of Pro-inflammatory Cytokine Genes (e.g., IL-1, IL-2, IL-6, IL-8, TNF-α)
In addition to upregulating anti-inflammatory proteins, hydrocortisone exerts potent effects by repressing the transcription of pro-inflammatory genes. patsnap.comkarger.com This transrepression mechanism involves the hydrocortisone-receptor complex interfering with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. conicet.gov.arphysiology.org This leads to a decreased synthesis of numerous pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-2 (IL-2), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). patsnap.compatsnap.comnih.gov By suppressing these key signaling molecules, hydrocortisone effectively dampens the inflammatory cascade. patsnap.comnih.gov
Table 2: Effects of Hydrocortisone on Pro-inflammatory Cytokine Expression
| Cytokine(s) | Study Context | Observed Effect of Hydrocortisone | Citation |
| IL-1β, IFN-γ, TNF-α, IL-6 | Severe sepsis patients | Treatment resulted in a much faster decrease in serum levels of these cytokines compared to non-treated patients. | nih.gov |
| IL-8, IL-6 | Immature human enterocytes (in vitro) | Significantly reduced IL-1β-induced secretion of IL-8 and IL-6. | physiology.org |
| IL-12 | Human dendritic cells (in vitro) | Significantly reduced secretion. | targetmol.com |
| IL-1β, IL-6, TNF | General mechanism in immune cells | Negatively regulates the transcription of genes encoding these cytokines. | nih.gov |
| TNF-α, various interleukins | General mechanism of action | Decreases the synthesis of pro-inflammatory cytokines. | patsnap.com |
Anti-inflammatory Signaling Pathways
Hydrocortisone's potent anti-inflammatory effects are a result of its ability to interfere with multiple signaling pathways that are crucial for the inflammatory response.
A primary mechanism of hydrocortisone's anti-inflammatory action is the inhibition of Phospholipase A2 (PLA2). patsnap.comdrugbank.com Hydrocortisone induces the synthesis of a protein called lipocortin-1 (also known as annexin-1). drugbank.compatsnap.comdroracle.ai Lipocortin-1 inhibits the activity of PLA2, an enzyme responsible for hydrolyzing phospholipids in the cell membrane to release arachidonic acid. drugbank.compatsnap.comyoutube.com
The inhibition of PLA2 by lipocortin-1 prevents the release of arachidonic acid, which is a precursor for the biosynthesis of eicosanoids, a group of potent pro-inflammatory mediators. patsnap.comyoutube.com This blockade of the arachidonic acid cascade leads to a reduction in the production of prostaglandins, leukotrienes, and thromboxanes, thereby diminishing vasodilation, capillary permeability, and leukocyte migration to the site of inflammation. drugbank.comdroracle.ai While hydrocortisone effectively inhibits prostaglandin production in macrophages, some studies suggest it may stimulate arachidonic acid release in these cells, indicating a more complex regulatory role. scilit.com Research has also shown that therapeutic doses of glucocorticoids can strongly suppress eicosanoid biosynthesis in human macrophages. nih.gov
The Nuclear Factor Kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.govoup.com Hydrocortisone interferes with the NF-κB signaling pathway through multiple mechanisms. nih.govresearchgate.net
One key mechanism involves the hydrocortisone-activated glucocorticoid receptor (GR) increasing the transcription of the gene encoding for the inhibitor of NF-κB, known as IκBα. patsnap.comnih.gov IκBα binds to NF-κB in the cytoplasm, preventing its translocation into the nucleus and thereby inhibiting the transcription of NF-κB target genes. patsnap.comnih.gov Additionally, the activated GR can directly interact with the p65 subunit of NF-κB, a process that can lead to mutual transcriptional antagonism and further repress NF-κB-mediated gene expression. nih.govoup.com This interference with the NF-κB pathway is a critical component of hydrocortisone's anti-inflammatory and immunosuppressive effects. nih.gov
Activator Protein 1 (AP-1) is another crucial transcription factor involved in the regulation of genes related to inflammation, proliferation, and cell differentiation. frontiersin.orgnih.gov AP-1 is typically a heterodimer composed of proteins from the Jun and Fos families. frontiersin.orgnih.gov Hydrocortisone has been shown to repress the activity of the AP-1 pathway. nih.gov
The activated glucocorticoid receptor (GR) can physically interact with c-Jun, a key component of the AP-1 complex, thereby inhibiting its transcriptional activity. nih.gov This interaction prevents AP-1 from binding to its DNA response elements and initiating the transcription of pro-inflammatory genes. nih.gov Studies have demonstrated that intravenous administration of hydrocortisone in normal subjects leads to a significant decrease in AP-1 binding activity in mononuclear cells. nih.gov This repression of the AP-1 pathway contributes to the broad anti-inflammatory effects of hydrocortisone. nih.gov
Cyclooxygenase (COX) enzymes, particularly COX-2, are critical for the synthesis of prostaglandins from arachidonic acid and are often upregulated during inflammation. drugbank.commedex.com.bd While the primary mechanism of reducing prostaglandin levels is through the inhibition of Phospholipase A2, hydrocortisone can also suppress the expression of the COX-2 gene. drugbank.compatsnap.commedex.com.bd This suppression further potentiates the anti-inflammatory effect by reducing the production of pro-inflammatory prostaglandins. drugbank.commedex.com.bd
However, the effect of hydrocortisone on COX-2 expression can be cell-type specific. In some instances, such as in human amnion fibroblasts and cardiomyocytes, glucocorticoids have been observed to paradoxically induce COX-2 expression. nih.govnih.gov In adipose-derived mesenchymal stromal/stem cells, high concentrations of hydrocortisone have been shown to reduce COX-2 expression. researchgate.net
Mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways, play a significant role in mediating cellular responses to a variety of stimuli, including inflammatory signals. nih.govnih.govmdpi.com Glucocorticoids, such as hydrocortisone, can modulate these pathways to exert their anti-inflammatory effects. nih.govnih.gov
The glucocorticoid receptor can interfere with MAPK signaling through both genomic and non-genomic mechanisms. nih.gov One mechanism involves the induction of MAPK Phosphatase-1 (MKP-1), an enzyme that dephosphorylates and inactivates MAPKs, including p38 and JNK. nih.govmdpi.com Hydrocortisone has been shown to effectively inhibit p38 MAPK activation in pancreatic cells. tuni.fi By inhibiting these signaling cascades, hydrocortisone can reduce the activation of downstream transcription factors like AP-1 and consequently decrease the expression of pro-inflammatory genes. nih.govresearchgate.net
Immunomodulatory Mechanisms at the Cellular Level
Hydrocortisone exerts profound immunomodulatory effects by influencing the function and distribution of various immune cells. patsnap.comnih.gov These effects contribute significantly to its therapeutic utility in a range of inflammatory and autoimmune conditions. patsnap.com
A notable effect of hydrocortisone is the induction of a transient lymphocytopenia, characterized by a decrease in the number of circulating lymphocytes. nih.govashpublications.org This is primarily due to a redistribution of lymphocytes, particularly T-lymphocytes, from the circulation to other lymphoid compartments such as the bone marrow, rather than through direct cytotoxicity. nih.govashpublications.org Studies in healthy donors have shown a global decline in circulating B and T cells, which reaches its lowest point 4-8 hours after hydrocortisone administration. nih.govashpublications.org
Hydrocortisone also impacts the function of various immune cells:
T-lymphocytes: Hydrocortisone can inhibit the proliferation and activity of T-lymphocytes, leading to a reduction in cell-mediated immunity. patsnap.compatsnap.com This includes suppressing the production of key cytokines like IL-2. drugbank.com At physiological concentrations (10⁻⁸ M), hydrocortisone has been shown to increase the secretion of IFN-γ, while at higher, stress-level concentrations (10⁻⁶ M), it suppresses the secretion of all studied cytokines. jofem.orgjofem.org
B-lymphocytes: The number of circulating B-lymphocytes is also reduced following hydrocortisone administration. oup.com While high concentrations can suppress B-cell activation, physiological doses may have stimulatory effects on antibody production. oup.comnih.gov
Neutrophils: In contrast to its effect on lymphocytes, hydrocortisone can increase the number of circulating neutrophils. nih.gov This is thought to be due to an increased release from the bone marrow and a decreased migration out of the blood vessels. Hydrocortisone has been shown to stimulate the formation of neutrophil-containing colonies in vitro. nih.govnih.gov It can also reduce the levels of certain inflammatory enzymes within neutrophils. mdpi.com
Macrophages: Hydrocortisone can inhibit the activity of macrophages, reducing their ability to phagocytose and present antigens. patsnap.com It also suppresses the production of pro-inflammatory mediators by macrophages. medex.com.bd Studies have shown that hydrocortisone inhibits macrophage colony formation. nih.gov
Interactive Data Table: Summary of Hydrocortisone's Effects on Immune Cells
| Immune Cell Type | Effect on Circulation | Key Functional Impacts |
|---|---|---|
| T-lymphocytes | Decreased (redistribution) nih.govashpublications.org | Inhibition of proliferation and cytokine production (e.g., IL-2) drugbank.compatsnap.compatsnap.com |
| B-lymphocytes | Decreased (redistribution) oup.com | Suppression of activation at high doses; potential stimulation of antibody production at physiological doses oup.comnih.gov |
| Neutrophils | Increased nih.gov | Stimulation of colony formation; reduced levels of inflammatory enzymes nih.govnih.govmdpi.com |
| Macrophages | Not specified | Inhibition of phagocytosis, antigen presentation, and production of pro-inflammatory mediators patsnap.commedex.com.bd |
| Natural Killer (NK) Cells | Stable nih.govashpublications.org | Not significantly altered by hydrocortisone administration nih.govashpublications.org |
Effects on Lymphocyte Proliferation and Activation (e.g., T-cells, B-cells)
Hydrocortisone exerts significant immunomodulatory effects by influencing the proliferation and activation of lymphocytes, including both T-cells and B-cells. At the cellular level, hydrocortisone diffuses through the cell membrane and binds to glucocorticoid receptors (GR) in the cytoplasm. patsnap.com This complex then translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA, leading to the modulation of gene transcription. patsnap.com This interaction results in the downregulation of pro-inflammatory genes and the upregulation of anti-inflammatory genes. patsnap.com
The immunosuppressive actions of hydrocortisone include diminishing the proliferation and activity of T-lymphocytes. patsnap.com By inhibiting the transcription of genes crucial for the immune response, it reduces T-cell activity, which in turn leads to decreased antigen presentation. patsnap.com One of the key mechanisms is the inhibition of interleukin-2 (IL-2) production, a critical cytokine for T-cell proliferation. nih.govjci.org Studies have shown that hydrocortisone's inhibition of T-cell proliferation is linked to the inhibition of endogenous leukotriene B4 (LTB4) production, and this inhibition can be reversed by the addition of exogenous LTB4. nih.gov
The effect of hydrocortisone on B-cell function is more complex. While high concentrations can suppress B-cell activation and proliferation, particularly in the early stages, physiological concentrations may have stimulatory effects on antibody production. oup.comnih.gov Hydrocortisone can prevent the enlargement of small tonsillar B-cells and block the expression of activation markers when stimulated. nih.gov However, it does not significantly affect the proliferative response of already activated B-cells or their final differentiation into immunoglobulin-producing cells. nih.govnih.gov In some contexts, hydrocortisone can even enhance immunoglobulin secretion. nih.gov Research has indicated that supraphysiological doses of hydrocortisone in vivo lead to a temporary reduction in the number of circulating B-lymphocytes, likely due to a redistribution of these cells from the circulation to lymphoid organs. oup.com
Interestingly, the sensitivity of lymphocytes to corticosteroids can vary among individuals, leading to the classification of subjects as 'steroid-sensitive' or 'steroid-resistant'. nih.gov This phenotype appears to be a stable characteristic and is correlated with the in vitro inhibition of concanavalin-A induced lymphocyte proliferation and the production of interleukin-2 and interleukin-4 by hydrocortisone. nih.gov The resistance mechanism seems to be more dependent on the inhibitory effects on accessory cell function rather than on T-cell function directly. nih.gov
| Lymphocyte Type | Effect on Proliferation | Effect on Activation | Key Mechanisms of Action |
|---|---|---|---|
| T-cells | Inhibition | Inhibition | Inhibition of IL-2 and LTB4 production, decreased antigen presentation. patsnap.comnih.govjci.org |
| B-cells | Inhibition (early stages) | Inhibition (early stages) | Suppression of early activation events; redistribution from circulation. oup.comnih.govnih.gov |
Inhibition of Leukocyte Adhesion and Migration
A critical aspect of the anti-inflammatory action of hydrocortisone involves its ability to inhibit the adhesion and migration of leukocytes. This process is fundamental to the recruitment of immune cells to sites of inflammation. Research has demonstrated that hydrocortisone can directly inhibit the amoeboid migration of human leukocytes in vitro. nih.gov
Furthermore, hydrocortisone modulates the expression of adhesion molecules on the surface of endothelial cells, which line the blood vessels. Corticosteroids can suppress inflammation by inhibiting the expression of endothelial-leukocyte adhesion molecule 1 (ELAM-1) and intercellular adhesion molecule 1 (ICAM-1). nii.ac.jp By downregulating these molecules, hydrocortisone reduces the ability of leukocytes to adhere to the endothelium, a prerequisite for their subsequent migration into tissues. frontiersin.org This effect is mediated through the glucocorticoid receptor, as the action of dexamethasone (B1670325) (a potent glucocorticoid) on endothelial cell adhesiveness can be blocked by the receptor antagonist RU-486. nii.ac.jp
Interestingly, some studies suggest an indirect mechanism for hydrocortisone's effect on leukocyte migration. The culture of human mononuclear leukocytes in the presence of hydrocortisone leads to the release of a factor that stimulates the migration of polymorphonuclear leukocytes. nih.gov This suggests a complex interplay where hydrocortisone's direct inhibitory effects on migration might be counteracted by indirect stimulatory effects mediated by other immune cells. nih.gov
Modulation of Inflammatory Mediator Release from Immune Cells
Hydrocortisone effectively modulates the inflammatory response by inhibiting the release of various inflammatory mediators from immune cells. nih.gov This includes the suppression of pro-inflammatory cytokines and chemokines. For instance, hydrocortisone has been shown to inhibit the release of interleukin-8 (IL-8) and macrophage inflammatory protein-alpha (MIP-α), two potent chemokines, from neutrophils of newborns in a dose-dependent manner. nih.gov
The mechanism for this inhibition often involves the regulation of gene expression. Hydrocortisone decreases the synthesis of pro-inflammatory cytokines such as interleukins and tumor necrosis factor-alpha (TNF-α). patsnap.com It also inhibits the production of enzymes like cyclooxygenase-2 (COX-2), which are key in the inflammation process. patsnap.com At the molecular level, hydrocortisone promotes the expression of anti-inflammatory proteins like lipocortin-1, which in turn inhibits phospholipase A2. patsnap.compatsnap.com The inhibition of phospholipase A2 reduces the release of arachidonic acid, a precursor for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. patsnap.compatsnap.com
In addition to its effects on neutrophils, hydrocortisone also influences other immune cells. In rat peritoneal mast cells, hydrocortisone can amplify the effects of prostaglandin E1, leading to an increase in intracellular cyclic AMP and a marked reduction in histamine release. nih.gov Hydrocortisone is also known to inhibit the production of human interleukin-4 (IL-4) at both the protein and mRNA levels, which may contribute to its immunosuppressive effects in allergic diseases. nih.gov
| Immune Cell Type | Inhibited Mediator | Mechanism |
|---|---|---|
| Neutrophils | Interleukin-8 (IL-8), Macrophage Inflammatory Protein-alpha (MIP-α) | Dose-dependent inhibition of release. nih.gov |
| Various | Pro-inflammatory cytokines (e.g., TNF-α, Interleukins) | Decreased synthesis via gene modulation. patsnap.com |
| Various | Prostaglandins, Leukotrienes | Inhibition of arachidonic acid release via lipocortin-1 and phospholipase A2. patsnap.compatsnap.com |
| Mast Cells | Histamine | Increased intracellular cyclic AMP. nih.gov |
| Leukocytes | Interleukin-4 (IL-4) | Inhibition of protein and mRNA production. nih.gov |
Steroid Biotransformation Research (e.g., Δ1-Dehydrogenation, C20 Reduction)
The biotransformation of hydrocortisone by microorganisms is a significant area of research, particularly for the production of more potent anti-inflammatory steroids like prednisolone (B192156). A key reaction in this process is Δ1-dehydrogenation, which involves the introduction of a double bond between the C1 and C2 atoms in the A ring of the steroid nucleus. acs.org This conversion is catalyzed by the enzyme 3-ketosteroid-Δ1-dehydrogenase (KstD). mdpi.com
Various microorganisms, especially bacteria from the Rhodococcus genus, have been studied for their ability to perform this biotransformation. nih.govnih.gov Strains such as R. ruber, R. globerulus, and R. coprophilus have been shown to convert hydrocortisone to prednisolone through Δ1-dehydrogenation. nih.govmdpi.com The efficiency of this process can be optimized by adjusting reaction conditions such as pH, temperature, and the presence of co-solvents and electron acceptors. mdpi.com
In addition to Δ1-dehydrogenation, another common biotransformation of hydrocortisone is the reduction of the carbonyl group at the C20 position of the side chain. nih.govmdpi.com This C20 reduction leads to the formation of 20β-hydroxy-prednisolone. nih.govmdpi.com The stereochemistry of this reduction has been confirmed through comparisons with commercial standards. unife.it These biotransformation pathways can sometimes lead to the degradation of the steroid nucleus if the reactions proceed further. nih.gov
Research in this field aims to discover and characterize new enzymes with high activity and broad substrate specificity to improve the efficiency of producing valuable steroid pharmaceuticals through greener biotechnological processes. mdpi.commdpi.com
| Biotransformation Process | Enzyme/Microorganism | Product | Significance |
|---|---|---|---|
| Δ1-Dehydrogenation | 3-ketosteroid-Δ1-dehydrogenase (KstD), Rhodococcus spp. | Prednisolone | Increased anti-inflammatory activity. nih.govmdpi.com |
| C20 Reduction | Rhodococcus spp. | 20β-hydroxy-prednisolone | Formation of a reduced side-chain product. nih.govmdpi.com |
Molecular and Cellular Pharmacology of Lidocaine
Voltage-Gated Sodium Channel (Nav) Interaction Mechanisms
Lidocaine's primary mechanism of action as a local anesthetic is the blockade of voltage-gated sodium channels (Nav), which are crucial for the initiation and propagation of action potentials in neurons. This interaction is multifaceted and involves specific binding sites, state-dependent affinity, and subsequent effects on neuronal excitability.
Lidocaine (B1675312) binds to a specific receptor site located within the inner pore of the voltage-gated sodium channel. Mutagenesis studies have been instrumental in identifying the key amino acid residues that constitute this binding site. A critical residue is a phenylalanine located in the S6 segment of domain IV (DIVS6) of the channel's α-subunit. This phenylalanine is thought to interact with the aromatic portion of the lidocaine molecule. Molecular models suggest that when lidocaine binds, it physically obstructs the pore, thereby preventing the influx of sodium ions that is necessary for depolarization. The binding is a 1:1 interaction, meaning one lidocaine molecule binds to one sodium channel.
A key feature of lidocaine's action is its state-dependent affinity for the sodium channel. The modulated receptor hypothesis posits that lidocaine's binding affinity is not constant but varies depending on the conformational state of the channel (resting, open, or inactivated). Lidocaine exhibits a significantly higher affinity for the open and, particularly, the inactivated states of the channel compared to the resting state.
When a neuron is depolarized, sodium channels transition from the resting state to the open state, allowing sodium influx, and then rapidly enter the inactivated state. Lidocaine preferentially binds to and stabilizes the inactivated state, prolonging the refractory period and making it more difficult for the channel to return to the resting, activatable state. This "use-dependent" or "phasic" block is more pronounced in rapidly firing neurons, as more channels are in the open and inactivated states, making them more susceptible to blockade by lidocaine. This property is crucial for its clinical efficacy in conditions characterized by neuronal hyperexcitability.
| Channel State | Lidocaine Affinity | Consequence |
| Resting | Low | Minimal block in quiescent neurons. |
| Open | High | Blockade of sodium influx during depolarization. |
| Inactivated | Highest | Stabilization of the inactivated state, prolonging the refractory period. |
By blocking voltage-gated sodium channels, lidocaine directly interferes with the generation and propagation of action potentials. The influx of sodium ions is responsible for the rapid upstroke (depolarization phase) of the action potential. Lidocaine's blockade of these channels increases the threshold for electrical excitability, meaning a stronger stimulus is required to initiate an action potential.
Furthermore, the propagation of an action potential along an axon relies on the sequential opening of adjacent sodium channels. By binding to and inactivating these channels, lidocaine slows the conduction velocity of the nerve impulse. At sufficient concentrations, this blockade can completely halt the propagation of the action potential, resulting in a loss of sensation from the innervated area. Studies have shown that lidocaine administration leads to an increased upstroke duration and a decreased conduction velocity in neuronal cultures.
While lidocaine is generally considered a non-selective sodium channel blocker, research has indicated some degree of subtype selectivity, which may contribute to its analgesic properties. There are several subtypes of voltage-gated sodium channels (Nav1.1-Nav1.9), each with distinct tissue distributions and physiological roles.
Non-Sodium Channel Targets and Ligand-Gated Ion Channel Interactions
Beyond its primary action on voltage-gated sodium channels, lidocaine can also interact with other ion channels, although generally with lower potency. These interactions may contribute to its broader pharmacological profile.
Regarding calcium channels, studies have demonstrated that lidocaine can concentration-dependently inhibit intracellular calcium transients evoked by both depolarization (with potassium chloride) and receptor activation. This suggests that lidocaine can interfere with calcium signaling pathways in neurons. The modulation of both potassium and calcium channels, in addition to sodium channels, highlights the complex effects of lidocaine on neuronal function.
| Ion Channel | Effect of Lidocaine |
| Voltage-Gated Sodium Channels (Nav) | Primary target; blockade of sodium influx. |
| Potassium Channels (K+) | Inhibition of instantaneous and sustained currents. |
| Calcium Channels (Ca2+) | Inhibition of intracellular calcium transients. |
NMDA Receptor Antagonism
Lidocaine exhibits inhibitory effects on N-methyl-D-aspartate (NMDA) receptors, which are critical in excitatory neurotransmission. nih.govnih.gov This antagonism is noncompetitive, meaning lidocaine does not compete with the agonist for the binding site. nih.gov Instead, it is suggested that lidocaine acts as a channel blocker. nih.gov
Research on dissociated mouse hippocampal pyramidal neurons revealed that lidocaine's inhibition of NMDA-induced currents is concentration-dependent. nih.gov However, compared to other local anesthetics like procaine (B135) and tetracaine, lidocaine showed weaker inhibition at concentrations of 1 mM or less. nih.gov The half-maximal inhibitory concentration (IC50) for lidocaine at -60 mV was extrapolated to be 7.766 +/- 14.093 mM, indicating a lower potency in blocking NMDA receptors compared to other tested anesthetics. nih.gov
The inhibitory action of lidocaine on NMDA receptors is also voltage-dependent, being more effective at negative membrane potentials. nih.gov This characteristic is consistent with an open-channel block mechanism, where the anesthetic molecule enters and occludes the ion channel pore when it is in the open state. nih.gov The regulatory effect of lidocaine or its metabolites on NMDA receptor function may contribute to its analgesic properties, particularly in the context of chronic pain where NMDA receptors are known to be involved. nih.gov
Table 1: Inhibitory Effects of Local Anesthetics on NMDA-Induced Currents
| Local Anesthetic | Half-Maximal Inhibition (IC50) at -60 mV (mM) |
|---|---|
| Procaine | 0.296 +/- 0.031 |
| Tetracaine | 0.637 +/- 0.044 |
| Bupivacaine | 2.781 +/- 0.940 (extrapolated) |
| Lidocaine | 7.766 +/- 14.093 (extrapolated) |
Data from whole-cell patch-clamp studies on dissociated mouse hippocampal pyramidal neurons. nih.gov
Muscarinic and Nicotinic Acetylcholine Receptor Modulation
Lidocaine modulates the function of both muscarinic and nicotinic acetylcholine receptors, which are crucial components of the cholinergic system. nih.gov
Muscarinic Acetylcholine Receptors:
Lidocaine inhibits M1 muscarinic acetylcholine signaling at clinically relevant concentrations. nih.gov Studies using Xenopus oocytes expressing m1 receptors have shown that lidocaine inhibits muscarinic signaling with a half-maximal inhibitory concentration (IC50) of 18 nM. nih.gov This inhibition is noncompetitive and is suggested to occur at an extracellular domain of the receptor. nih.gov The permanently charged lidocaine derivative QX314 also inhibits these receptors when applied extracellularly, further supporting an external binding site. nih.gov
Nicotinic Acetylcholine Receptors:
Lidocaine exerts multiple inhibitory actions on nicotinic acetylcholine receptors (nAChRs). nih.govfrontiersin.org Studies on Torpedo nicotinic receptors transplanted to Xenopus oocytes have demonstrated that lidocaine reversibly blocks acetylcholine-elicited currents in a concentration-dependent manner. nih.gov The mechanism of blockade is complex and involves several actions:
Open-Channel Blockade: At lower concentrations and negative potentials, lidocaine acts as an open-channel blocker, with a binding site estimated to be about 30% of the way through the electrical field across the membrane. nih.gov
Resting-Channel Blockade: At higher concentrations, lidocaine can also block resting (closed) nAChRs. This is evidenced by the increased inhibition observed when lidocaine is pre-applied before being co-applied with acetylcholine. nih.gov
Increased Desensitization: Lidocaine has been shown to increase the rate of current decay, suggesting it enhances receptor desensitization. nih.gov
The inhibitory effects of lidocaine on nAChRs are also observed in mammalian neurons. In cultured mouse superior cervical ganglion neurons, which primarily express heteromeric α3β4 nAChRs, lidocaine reversibly blocks acetylcholine-elicited currents with an IC50 of 41 µM. ua.es This inhibition is at least partially voltage-dependent, consistent with an open-channel blockade mechanism. ua.es
Transient Receptor Potential (TRPV1) Channel Activation
Lidocaine directly activates and sensitizes the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed in nociceptive sensory neurons. nih.govjci.org This activation occurs at clinically applied concentrations. nih.gov
In rodent dorsal root ganglion sensory neurons and HEK293t cells expressing TRPV1, lidocaine has been shown to activate inward currents. nih.govnih.gov This activation is pH-dependent, with increasing pH enhancing the current amplitudes. jci.org The activation of TRPV1 by lidocaine leads to a calcium-dependent release of the neuropeptide calcitonin gene-related peptide (CGRP) from peripheral nerves and skin, which is a key component of neurogenic inflammation. nih.govjci.org
The sensitivity of TRPV1 to lidocaine involves segments of the putative vanilloid-binding domain within and adjacent to the third transmembrane domain. jci.org Furthermore, a point mutation at residue R701 in the proximal C-terminal TRP domain can abrogate lidocaine sensitivity. jci.org
Table 2: Effect of Lidocaine on TRPV1 Currents
| Condition | Effect on TRPV1 Current |
|---|---|
| 3 mM Lidocaine | Sensitizes heat-evoked inward currents |
| 3 mM Lidocaine | Increases inward currents activated by capsaicin (30 nM), camphor (5 mM), and protons (pH 5.8) |
| 30 mM Lidocaine | Activates inward currents in DRG neurons |
Data from studies on rodent dorsal root ganglion sensory neurons and HEK293t cells expressing TRPV1. nih.govnih.gov
Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channel Inhibition
Lidocaine inhibits hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the pacemaker currents (Ih or If) in cardiac and neuronal cells. nih.govnih.gov This inhibition occurs in a dose-dependent manner over a concentration range relevant for systemic application. nih.gov
Studies on cloned HCN subunits (HCN1, HCN2, HCN4, and heteromeric HCN1-HCN2) expressed in Xenopus laevis oocytes and human embryonic kidney (HEK) 293 cells have demonstrated that lidocaine at 100 μM inhibits these channels by:
Decreasing both tonic and maximal current amplitude (approximately 30–50% inhibition). nih.gov
Slowing the kinetics of current activation. nih.govresearchgate.net
Inducing a hyperpolarizing shift in the half-activation voltage (ΔV1/2 of approximately -10 to -14 mV) for channels containing the HCN1 subunit. nih.gov
The half-maximal effective concentrations (EC50) for lidocaine's inhibitory effects on current amplitude are estimated to be between 50 to 70 μM for HCN1, HCN2, and HCN1-HCN2 channels. nih.gov A metabolite of lidocaine, monoethylglycinexylidide (B1676722), also exhibits similar inhibitory actions on HCN channels. nih.gov This inhibition of HCN channels in spinal substantia gelatinosa neurons, which are crucial for pain modulation, may contribute to the analgesic effects of lidocaine. nih.gov
Table 3: Inhibitory Effects of Lidocaine on HCN Channels
| HCN Subunit | Inhibition of Maximal Current Amplitude (at 100 μM Lidocaine) | Shift in Half-Activation Voltage (ΔV1/2) |
|---|---|---|
| HCN1 | ~30-50% | ~-10 to -14 mV (hyperpolarizing) |
| HCN2 | ~30-50% | No significant shift |
| HCN1-HCN2 | ~30-50% | ~-10 to -14 mV (hyperpolarizing) |
| HCN4 | 30.4 ± 4.2% | -2.6 ± 0.9 mV |
Data from voltage-clamp recordings of cloned HCN subunits expressed in Xenopus laevis oocytes and HEK 293 cells. nih.gov
Modulation of Neurotransmitter Release and Synaptic Function
Presynaptic Effects on Cholinergic Synaptic Transmission
Lidocaine has been shown to inhibit cholinergic synaptic transmission through presynaptic mechanisms. nih.gov In a reconstructed synapse model using identified neurons from the snail Lymnaea stagnalis, lidocaine was found to inhibit both the excitatory postsynaptic potential (EPSP) and the postsynaptic response to acetylcholine. nih.gov
The reduction in EPSP amplitude by lidocaine was observed to be voltage-dependent in the presynaptic neuron. nih.gov Lidocaine induced a hyperpolarizing shift in the voltage-dependent inactivation curves of the EPSP amplitude. nih.gov These findings suggest that lidocaine inhibits cholinergic synaptic transmission by causing a voltage-dependent inactivation of the mechanisms responsible for neurotransmitter release from the presynaptic terminal, possibly through depolarization of the presynaptic membrane. nih.gov
Inhibition of Glutamate Release
Lidocaine exhibits a dose-dependent inhibition of glutamate release from nerve terminals. nih.gov Studies using rat cerebral cortex synaptosomes have demonstrated that lidocaine inhibits the 4-aminopyridine (4-AP)-evoked release of glutamate. nih.gov
The mechanism underlying this inhibition involves a reduction in the depolarization-induced increase in cytosolic free calcium concentration ([Ca²⁺]C). nih.gov Lidocaine does not, however, alter the 4-AP-mediated depolarization itself. nih.gov The inhibitory effect of lidocaine on glutamate release is prevented by:
Chelation of extracellular Ca²⁺ ions. nih.gov
The vesicular transporter inhibitor bafilomycin A1. nih.gov
Blockade of Ca(v)2.2 (N-type) and Ca(v)2.1 (P/Q-type) voltage-dependent calcium channels. nih.gov
Inhibition of protein kinase C (PKC) and protein kinase A (PKA). nih.gov
These results indicate that lidocaine's inhibition of glutamate release is linked to a decrease in calcium entry through presynaptic voltage-dependent calcium channels and the suppression of PKA and PKC signaling pathways. nih.gov
Anti-inflammatory and Immunomodulatory Cellular Mechanisms of Lidocaine
Lidocaine, beyond its well-established role as a local anesthetic, exhibits significant anti-inflammatory and immunomodulatory properties. These effects are attributed to its ability to modulate various cellular processes involved in the inflammatory cascade, independent of its sodium channel blocking activity. Research has demonstrated that lidocaine can suppress the activation and migration of leukocytes, inhibit the release of inflammatory mediators, and influence the activation state of immune cells within the central nervous system.
Suppression of Leukocyte Activation, Migration, and Adhesion (e.g., PMNs)
Lidocaine has been shown to interfere with key functions of polymorphonuclear leukocytes (PMNs), which are critical players in the acute inflammatory response. It can attenuate the inflammatory response by decreasing the accumulation of PMN granulocytes at the site of inflammation nih.gov. In vitro experiments on human polymorphonuclear granulocytes suggest that lidocaine may affect membrane-ion transporters, leading to dysregulation of cellular pH and subsequently depressing cellular functions nih.gov.
Studies have demonstrated that lidocaine can inhibit the priming of human peripheral PMNs and neutrophils nih.gov. Furthermore, lidocaine has been found to reduce neutrophil recruitment by specifically inhibiting chemokine-induced arrest and transendothelial migration researchgate.netdntb.gov.ua. This effect is achieved through the inhibition of protein kinase C-θ, a key signaling molecule in the process, without affecting the initial selectin-mediated slow rolling of neutrophils researchgate.netdntb.gov.ua. This targeted inhibition of neutrophil arrest and migration highlights a specific molecular mechanism for lidocaine's anti-inflammatory action.
In addition to its effects on migration, lidocaine also modulates the adhesion of leukocytes. Research on tenocytes has revealed that lidocaine can inhibit cell migration by downregulating the phosphorylation of focal adhesion kinase (FAK) and paxillin, key proteins involved in cell adhesion and motility nih.gov. This suggests that lidocaine's interference with focal adhesion dynamics contributes to its ability to suppress cell migration.
| Leukocyte Function | Effect of Lidocaine | Observed Mechanism | Cell Type Studied |
|---|---|---|---|
| Activation | Inhibition of priming | Not specified | Human peripheral PMNs and neutrophils |
| Migration | Inhibition of chemokine-induced arrest and transendothelial migration | Inhibition of protein kinase C-θ | Neutrophils from septic patients |
| Adhesion | Inhibition of cell spreading and migration | Downregulation of FAK and paxillin phosphorylation | Rat Achilles tenocytes |
Inhibition of Inflammatory Mediator Release (e.g., Cytokines, Prostaglandins)
A significant component of lidocaine's anti-inflammatory action is its ability to suppress the release of a wide range of inflammatory mediators. It has been shown to decrease the release of pro-inflammatory cytokines and prostaglandins (B1171923) researchgate.netnih.gov.
Specifically, lidocaine can reduce the release of pro-inflammatory mediators such as Interleukin-4 (IL-4), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) nih.gov. The inhibitory effect of lidocaine on cytokine production is often linked to its ability to prevent the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for many pro-inflammatory genes nih.gov. In Jurkat T cells, lidocaine has been shown to inhibit the secretion of IL-2 and TNF-α at both the protein and mRNA levels in a dose-dependent manner, an effect associated with reduced NF-κB signaling nih.gov. Similarly, in peripheral blood T cells, lidocaine diminishes the percentage of cells producing Interferon-gamma (IFN-γ) and TNF-α nih.gov.
In macrophages, lidocaine has been found to suppress the lipopolysaccharide (LPS)-induced production of Interleukin-1 beta (IL-1β) by inhibiting the activation of caspase-1 and the NF-κB signaling pathway e-century.us. Furthermore, in LPS-activated microglia, lidocaine significantly inhibits the release and expression of nitric oxide, monocyte chemotactic protein 1, prostaglandin E2, IL-1β, and TNF-α researchgate.net.
| Mediator | Effect of Lidocaine | Cell Type/Model | Associated Pathway |
|---|---|---|---|
| IL-1β | Inhibition of release and expression | LPS-activated microglia; Macrophages (RAW264.7) | NF-κB, Caspase-1 |
| IL-2 | Inhibition of secretion | Jurkat T cells | NF-κB |
| IL-6 | Reduction of release | General finding | Not specified |
| TNF-α | Reduction of release and expression | LPS-activated microglia; Jurkat T cells; Peripheral blood T cells | NF-κB |
| IFN-γ | Diminished production | Peripheral blood T cells | Not specified |
| Prostaglandin E2 | Inhibition of release | LPS-activated microglia | Not specified |
| Nitric Oxide | Inhibition of release | LPS-activated microglia | Not specified |
Effects on Microglial Activation (in animal models)
In the central nervous system, microglia are the primary immune cells, and their activation is a hallmark of neuroinflammation. Animal studies have demonstrated that lidocaine can modulate microglial activation. Repeated exposure to lidocaine in aged mice has been shown to induce microglial activation, characterized by enlarged cell bodies and thicker processes in the hippocampus nih.gov. This activation was associated with the upregulation of the NF-κB pathway nih.gov.
However, other research indicates that lidocaine can have a protective role by regulating microglial polarization. In a rat model of neuropathic pain, lidocaine administration was found to alleviate microglial activation by promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype nih.gov. This was evidenced by a decrease in the number of Iba1+CD68+ (M1) cells and an increase in the number of Iba1+CD206+ (M2) cells nih.gov. This modulation of microglial polarization suggests a more nuanced immunomodulatory role for lidocaine within the central nervous system. Delayed treatment with lidocaine has also been shown to reduce microglial cell injury and cytokine production after stimulation with lipopolysaccharide and interferon-γ in mouse microglial cultures researchgate.net.
Neurotoxicity Mechanisms in Research Models
Despite its clinical utility, lidocaine can exhibit neurotoxicity, particularly at higher concentrations. Research models, both in vitro and in vivo, have been instrumental in elucidating the molecular mechanisms underlying this toxicity.
CaMKII and p38 MAPK Signaling Pathway Activation
A key mechanism implicated in lidocaine-induced neurotoxicity is the activation of specific signaling pathways that lead to neuronal apoptosis and dysfunction. Studies have shown that lidocaine treatment can lead to the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway ingentaconnect.comeurekaselect.com.
In both cultured hippocampal neuronal cells and mouse brain tissues, lidocaine has been observed to increase the activation of CaMKII and elevate the phosphorylation levels of p38 MAPK ingentaconnect.comeurekaselect.com. The activation of these pathways is believed to be a downstream consequence of increased intracellular calcium levels ingentaconnect.comeurekaselect.com. The inhibition of p38 MAPK has been shown to mitigate the cytotoxic effects of lidocaine in cultured dorsal root ganglia cells and reduce nerve degeneration in a rat sciatic nerve model, suggesting that this pathway plays a crucial role in mediating lidocaine-induced apoptosis nih.gov.
| Signaling Pathway | Effect of Lidocaine | Research Model | Outcome |
|---|---|---|---|
| CaMKII | Activation | Cultured hippocampal neuronal cells; Mouse brain tissue | Neuronal apoptosis and dysfunction |
| p38 MAPK | Increased phosphorylation (activation) | Cultured hippocampal neuronal cells; Mouse brain tissue; Cultured primary sensory neurons | Neuronal apoptosis, cytotoxicity, and nerve degeneration |
Intracellular Calcium Ion Dysregulation
Dysregulation of intracellular calcium ion (Ca2+) homeostasis is a central event in lidocaine-induced neurotoxicity nih.gov. Lidocaine has been shown to cause a concentration-dependent increase in intracellular Ca2+ levels in neuronal cells nih.gov.
In a cell culture model using ND7 neurons, lower concentrations of lidocaine caused a transient increase in intracellular Ca2+, while higher concentrations (2.5% and 5%) led to a sustained, more than ten-fold increase in Ca2+ and subsequent neuronal death nih.gov. This sustained increase in Ca2+ was found to be dependent on the influx of extracellular calcium nih.gov. The initial transient increase in Ca2+ appears to originate from the endoplasmic reticulum nih.gov.
In vitro studies using rat dorsal root ganglia neurons have also demonstrated that lidocaine can cause an increase in cytosolic calcium nih.govnih.gov. This elevation in intracellular Ca2+ is a critical upstream event that triggers the activation of neurotoxic signaling pathways like CaMKII and p38 MAPK, ultimately leading to apoptosis ingentaconnect.comeurekaselect.comnih.gov. The neurotoxic effects of lidocaine are not mediated through the blockade of voltage-gated sodium channels but rather through mechanisms that include these increases in intracellular calcium nih.gov.
Impact on Neuronal Cell Viability and Function in Culture
Lidocaine's effects on neuronal cells in culture are multifaceted, with outcomes ranging from neuroprotection to neurotoxicity, largely dependent on concentration and duration of exposure.
Studies on dorsal root ganglion (DRG) neurons have shown that lidocaine's cytotoxicity is dose-dependent. In both adult and neonatal rat DRG neurons, viability decreased as lidocaine concentration increased. Specifically, concentrations of 60 mM and higher significantly reduced the viability of adult DRG neurons, while for neonatal P7 DRG neurons, this effect was observed at 50 mM and higher frontiersin.org. This toxicity is linked to changes in cytosolic calcium. For instance, a 30-second exposure to lidocaine resulted in transient, dose-dependent increases in cytosolic calcium in adult rat DRG neurons. A 15-minute exposure to 30 mM lidocaine, which correlated with increased cytosolic calcium, led to a significant decrease in cell viability. This effect was mitigated by preloading the neurons with the calcium chelator BAPTA, indicating that lidocaine-induced toxicity is at least partially mediated by calcium influx frontiersin.org.
Further research using the ND7 cell line, derived from dorsal root ganglion neurons, revealed that lidocaine concentrations of 2.5% and 5% caused a sustained, more than ten-fold increase in intracellular calcium (Ca2+(cyt)), leading to cell death in some neurons within a 60-minute exposure period. Lower concentrations of lidocaine (0.5-5%) and bupivacaine (0.125-0.625%) caused a smaller, transient increase in Ca2+(cyt) that returned to near baseline levels within 10 minutes, without immediate neurotoxic effects nih.gov. The source of this initial calcium increase was identified as the endoplasmic reticulum. Pre-treatment with thapsigargin, which depletes endoplasmic reticulum calcium stores, eliminated this transient increase and enhanced neuronal death with 5% lidocaine. This suggests that the neurotoxicity of high-concentration lidocaine is exacerbated when the endoplasmic reticulum's ability to sequester calcium is compromised. The sustained increase in Ca2+(cyt) at higher lidocaine concentrations was prevented in a calcium-free medium, indicating that it is due to an influx of calcium across the plasma membrane nih.gov.
In the SH-SY5Y human neuroblastoma cell line, a model for studying neuronal apoptosis, lidocaine demonstrated neurotoxic effects. It induced apoptosis at a concentration of 3 mM. At 10 mM, 47% of the cells became necrotic, and at 30 mM, this figure rose to 98% preprints.orgscilit.com. Both apoptosis and necrosis were found to be time-dependent. These findings were supported by an increase in trypan blue staining, lactate dehydrogenase (LDH) release, and annexin V binding, all indicators of cell death and membrane damage preprints.orgscilit.com. Another study on SH-SY5Y cells showed that lidocaine treatment reduced cell responsiveness 30 minutes after the drug was washed off, suggesting a lingering impact on neuronal function even after short-term exposure mdpi.com.
Conversely, some studies have highlighted the neuroprotective potential of lidocaine under specific conditions. In an in vitro model of ischemia-reperfusion injury using primary cortical neurons, 10 µM lidocaine demonstrated a protective role. It significantly enhanced neuronal cell viability, reduced LDH release, and decreased apoptosis in cells subjected to oxygen-glucose deprivation/reperfusion (OGD/R) scispace.comresearchgate.net. This neuroprotective effect was associated with the activation of the Wnt/β-catenin signaling pathway scispace.comresearchgate.net.
Interactive Data Table: Effect of Lidocaine on Neuronal Cell Viability
| Cell Line | Lidocaine Concentration | Exposure Time | Observed Effect on Viability |
| Adult Rat DRG Neurons | ≥ 60 mM | Not specified | Statistically significant decrease |
| Neonatal (P7) Rat DRG Neurons | ≥ 50 mM | Not specified | Statistically significant decrease |
| Adult Rat DRG Neurons | 30 mM | 15 minutes | Significant decrease |
| ND7 Neuronal Cells | 2.5% and 5% | 60 minutes | Cell death in some neurons |
| SH-SY5Y Human Neuroblastoma | 3 mM | Not specified | Induction of apoptosis |
| SH-SY5Y Human Neuroblastoma | 10 mM | Not specified | 47% necrotic cells |
| SH-SY5Y Human Neuroblastoma | 30 mM | Not specified | 98% necrotic cells |
| Primary Cortical Neurons (OGD/R) | 10 µM | Not specified | Significant enhancement |
Antitumor Mechanisms in Cellular and Animal Models
Lidocaine has been shown to possess antitumor properties through various mechanisms, including direct effects on cancer cell viability and migration, as well as indirect effects through modulation of the tumor microenvironment.
Effects on Cancer Cell Viability and Migration (in vitro)
In vitro studies have demonstrated that lidocaine can inhibit the viability and migration of various cancer cell lines in a dose- and time-dependent manner.
For breast cancer cells, lidocaine has been shown to selectively suppress the viability and migration of cancer cells over normal breast epithelial cells frontiersin.org. In a study involving MDA-MB-231, AU565, T47D, and MDA-MB-468 human breast cancer cell lines, lidocaine at concentrations of 1–3 mM inhibited both viability and migration mdpi.com. The mechanism for this in some breast cancer cell lines appears to involve the inhibition of the TRPM7 channel, a Ca2+, Mg2+, and Zn2+ permeable channel mdpi.com. In another study, lidocaine at concentrations lower than those used clinically was found to suppress the invasion and migration of MDA-MB-231 breast cancer cells, PC-3 prostate cancer cells, and ES-2 ovarian cancer cells by downregulating the expression of TRPV6, another calcium channel frontiersin.orgnih.gov. This downregulation led to a reduction in Ca2+ influx frontiersin.org.
In human gastric cancer cell lines SGC7901 and BGC823, lidocaine significantly inhibited cell viability at concentrations of 0.5, 1, 5, and 10 mM over 24, 48, and 72 hours scispace.com. It also suppressed migration and invasion and induced apoptosis in a concentration-dependent manner. The apoptotic effect was associated with an increased expression of Bax and decreased expression of Bcl-2 scispace.com.
For renal cell carcinoma A498 cells, lidocaine inhibited cell viability in a dose- and time-dependent fashion. It also reduced migratory activity and induced apoptosis at concentrations of 0.1, 0.5, and 1 mM. The pro-apoptotic mechanism involved the upregulation of CASP3, CASP8, and CASP9 transcripts, leading to increased protein expression of Bax, Caspase-3, and Caspase-9, and decreased Bcl-2 levels researchgate.net.
In colon cancer cell lines HCT-116 and RKO, lidocaine inhibited growth by activating apoptosis proteins such as caspase-8 and p53 frontiersin.org.
Interactive Data Table: In Vitro Effects of Lidocaine on Cancer Cells
| Cancer Cell Line | Lidocaine Concentration | Effect |
| MDA-MB-231 (Breast) | 1-3 mM | Inhibited viability and migration |
| AU565, T47D, MDA-MB-468 (Breast) | 1-3 mM | Inhibited viability and migration |
| PC-3 (Prostate) | < clinical concentrations | Suppressed invasion and migration |
| ES-2 (Ovarian) | < clinical concentrations | Suppressed invasion and migration |
| SGC7901, BGC823 (Gastric) | 0.5, 1, 5, 10 mM | Inhibited viability, migration, invasion; induced apoptosis |
| A498 (Renal) | 0.1, 0.5, 1 mM | Inhibited viability, migration; induced apoptosis |
| HCT-116, RKO (Colon) | Not specified | Inhibited growth, activated apoptosis |
Anti-inflammatory Effects on Tumor Microenvironment (in vitro and in vivo)
Lidocaine can exert indirect antitumor effects by modulating the inflammatory and immune responses within the tumor microenvironment.
In vitro, lidocaine has been shown to enhance the function of natural killer (NK) cells, which are crucial for the anti-tumor immune response, by regulating the release of lytic granules nih.gov. It can also influence immune cells like macrophages and reduce the release of inflammatory mediators nih.gov. A study on tumor-infiltrating immune cells (TIICs) from gastric cancer patients found that lidocaine promoted the secretion of pro-inflammatory cytokines such as IFN-γ and IL-12 from CD8+ and CD14+ TIICs, while reducing the levels of immunosuppressive cytokines like IL-10, TGF-β, and IL-35 preprints.orgscilit.comnih.gov. This shift can reprogram the tumor immune microenvironment to be more conducive to an anti-tumor response preprints.orgscilit.comnih.gov. Mechanistically, lidocaine was found to increase IFN-γ production in CD8+ TIICs through NF-κB activation and decrease the expression of the immune checkpoint protein PD-1 preprints.orgnih.gov.
In vivo studies have also supported the anti-inflammatory and immunomodulatory effects of lidocaine. Intravenous lidocaine has been shown to reduce the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α nih.gov. A systematic review and meta-analysis of surgical patients demonstrated that perioperative intravenous lidocaine infusion significantly reduced postoperative levels of IL-6 and other pro-inflammatory markers like TNF-α and C-reactive protein (CRP) mdpi.com. In a mouse model of breast cancer peritoneal carcinomatosis, intraperitoneal injections of lidocaine reduced tumor growth and improved survival iiarjournals.org. Furthermore, in a xenograft mouse model of bladder cancer, intravesical administration of lidocaine attenuated tumor growth, with the mechanism involving the induction of autophagy mdpi.com. Lidocaine has also been observed to regulate the local microenvironment by modulating pro-inflammatory macrophages and mesenchymal stromal cells iiarjournals.orgmdpi.com.
Investigative Methodologies for Hydrocortisone and Lidocaine Research
Chromatographic Techniques for Compound Separation and Quantification
Chromatography is a powerful separation science that plays a pivotal role in the analysis of multicomponent pharmaceutical dosage forms. Various chromatographic techniques have been developed and optimized for the specific challenge of separating and quantifying hydrocortisone (B1673445) and lidocaine (B1675312), often in the presence of excipients and potential degradation products.
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) modality, is a widely employed technique for the simultaneous determination of hydrocortisone and lidocaine. researchgate.netnih.govpharmacophorejournal.com This method offers high resolution, sensitivity, and speed, making it suitable for routine quality control analysis.
In RP-HPLC, the separation is achieved on a nonpolar stationary phase, typically a C18 (ODS) or C8 column, with a polar mobile phase. researchgate.netpharmacophorejournal.com The choice of mobile phase composition, pH, and flow rate is critical for optimizing the separation of the moderately polar hydrocortisone and the more basic lidocaine. A common approach involves using a mixture of an aqueous buffer and an organic modifier, such as methanol (B129727) or acetonitrile. pharmacophorejournal.comnih.govpharmacophorejournal.com
One developed RP-HPLC method utilized a LichrCART C18 column with a mobile phase consisting of methanol and a phosphate (B84403) buffer (pH 4.5) in a 60:40 (v/v) ratio. nih.gov The detection was performed using a diode-array detector, allowing for quantification at the maximum absorbance wavelength for each compound. nih.gov This method demonstrated good separation and was successfully applied to pharmaceutical formulations. nih.gov Another study employed an Inertsil ODS C18 column with a mobile phase of methanol and phosphate buffer (pH 8) at a 65:35 (v/v) ratio, with UV detection at 230 nm. pharmacophorejournal.compharmacophorejournal.com This method was developed for the simultaneous determination of lidocaine, hydrocortisone acetate (B1210297), and methylparaben in an ointment. pharmacophorejournal.compharmacophorejournal.com
The optimization of RP-HPLC methods can be enhanced by applying response surface methodology to fine-tune parameters like mobile phase composition and pH. researchgate.net For instance, an optimized method for suppositories used a mobile phase of methanol-water (65:35, v/v) adjusted to pH 2.5 with orthophosphoric acid, on a Beckman-Coulter C18 column with UV detection at 250 nm. researchgate.netsigmaaldrich.com
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | LichrCART C18 | Inertsil ODS C18 | Beckman-Coulter C18 |
| Mobile Phase | Methanol:Phosphate Buffer (pH 4.5) (60:40 v/v) nih.gov | Methanol:Phosphate Buffer (pH 8) (65:35 v/v) pharmacophorejournal.compharmacophorejournal.com | Methanol:Water (pH 2.5) (65:35 v/v) researchgate.netsigmaaldrich.com |
| Flow Rate | 1 mL/min nih.gov | 1 mL/min pharmacophorejournal.com | 1.0 mL/min researchgate.netsigmaaldrich.com |
| Detection | Diode-Array Detector nih.gov | UV at 230 nm pharmacophorejournal.compharmacophorejournal.com | UV at 250 nm researchgate.netsigmaaldrich.com |
| Retention Time (Lidocaine) | Not specified | 3.93 min pharmacophorejournal.com | Not specified |
| Retention Time (Hydrocortisone Acetate) | Not specified | 1.26 min pharmacophorejournal.com | Not specified |
Thin-Layer Chromatography (TLC) combined with densitometry is another valuable tool for the simultaneous determination of hydrocortisone acetate and lidocaine hydrochloride. nih.govnih.gov This technique offers simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously.
A validated TLC-densitometric method has been developed using silica (B1680970) gel 60F254 plates as the stationary phase. nih.govnih.gov The separation was achieved with a mobile phase consisting of chloroform, acetone, and ammonia (B1221849) (25%) in a volume composition of 8:2:0.1. nih.govnih.gov Densitometric detection was performed in the UV region, with lidocaine hydrochloride measured at 200 nm and hydrocortisone acetate at 250 nm. nih.govnih.gov
The method was validated for specificity, linearity, precision, accuracy, and robustness. nih.govnih.gov The linearity was established over a concentration range of 3.75–12.50 μ g/spot for hydrocortisone acetate and 1.00–2.50 μ g/spot for lidocaine hydrochloride. nih.govnih.gov The limits of detection (LOD) and quantification (LOQ) were determined to be 0.066 μ g/spot and 0.198 μ g/spot for hydrocortisone acetate, and 0.090 μ g/spot and 0.270 μ g/spot for lidocaine hydrochloride, respectively. nih.govnih.gov
| Parameter | Hydrocortisone Acetate | Lidocaine Hydrochloride |
| Stationary Phase | Silica gel 60F254 plates nih.govnih.gov | Silica gel 60F254 plates nih.govnih.gov |
| Mobile Phase | Chloroform:Acetone:Ammonia (25%) (8:2:0.1 v/v/v) nih.govnih.gov | Chloroform:Acetone:Ammonia (25%) (8:2:0.1 v/v/v) nih.govnih.gov |
| Detection Wavelength | 250 nm nih.govnih.gov | 200 nm nih.govnih.gov |
| Linearity Range | 3.75–12.50 μ g/spot nih.govnih.gov | 1.00–2.50 μ g/spot nih.govnih.gov |
| LOD | 0.066 μ g/spot nih.govnih.gov | 0.090 μ g/spot nih.govnih.gov |
| LOQ | 0.198 μ g/spot nih.govnih.gov | 0.270 μ g/spot nih.govnih.gov |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle size columns (typically <2 μm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. nih.gov While specific UPLC methods for the simultaneous analysis of this compound are less commonly detailed in the provided literature, the technique is noted as a modern approach for the analysis of hydrocortisone in various pharmaceutical formulations. nih.gov The principles of UPLC, involving higher pressures and optimized instrumentation, would theoretically allow for a rapid and efficient separation of both compounds, likely building upon the reversed-phase principles established in HPLC methods.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and sensitive technique suitable for the analysis of volatile and thermally stable compounds. measurlabs.comscioninstruments.com While hydrocortisone is not readily volatile, GC-FID has been successfully developed and validated for the determination of lidocaine HCl in pharmaceutical creams and injections. researchgate.netnih.govacgpubs.org
In this method, the sample is introduced into a heated injection port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column. nih.gov The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase within the column. The flame ionization detector then combusts the eluted compounds in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms present. scioninstruments.com
A validated GC-FID method for lidocaine HCl demonstrated linearity in the concentration range of 0.1-5.0 μg/mL. acgpubs.org The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.03 μg/mL and 0.11 μg/mL, respectively. acgpubs.org The method showed good accuracy and precision, with relative standard deviation (RSD) values for within-day and between-day precision being less than 3.0%. acgpubs.org
| Parameter | Value |
| Technique | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Analyte | Lidocaine HCl acgpubs.org |
| Linearity Range | 0.1-5.0 μg/mL acgpubs.org |
| LOD | 0.03 μg/mL acgpubs.org |
| LOQ | 0.11 μg/mL acgpubs.org |
| Precision (RSD) | < 3.0% acgpubs.org |
Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. usp.orglibretexts.org This method is characterized by its high resolution, short analysis times, and minimal sample and reagent consumption. diva-portal.org CZE has been successfully applied to the determination of lidocaine in various samples. nih.govnih.gov
In CZE, a fused silica capillary is filled with a background electrolyte (BGE). nih.gov The separation of analytes occurs due to differences in their charge-to-size ratio and the electroosmotic flow (EOF), which is the bulk flow of the BGE towards the cathode. libretexts.orgdiva-portal.org
For the analysis of lidocaine, a CZE method was developed using an uncoated fused silica capillary with a BGE composed of 20 mmol L−1 2-amino-2-(hydroxymethyl)-1,3-propanediol and 40 mmol L−1 2-(N-morpholino)ethanesulfonic acid at pH 6.1. nih.gov Detection was carried out using direct UV at 200 nm. nih.gov Another method for determining lidocaine in skin tape samples utilized a phosphoric acid-Tris buffer at pH 2.5, with procaine (B135) as an internal standard. nih.gov The migration times for procaine and lidocaine were 2.9 and 3.2 minutes, respectively, demonstrating a rapid separation. nih.gov
Spectroscopic and Spectrophotometric Methodologies
Spectroscopic methods offer a rapid and often non-destructive means of analysis. For the simultaneous determination of this compound, where spectral overlap can be a challenge, advanced spectrophotometric techniques are employed.
One such technique is second-derivative spectrophotometry. researchgate.net This method enhances the resolution of overlapping spectral bands by calculating the second derivative of the absorbance spectrum. For the simultaneous determination of lidocaine and hydrocortisone acetate in suppositories, the second-derivative spectra were recorded in methanol from 210 to 380 nm. researchgate.net Using the "zero-crossing" method, lidocaine was determined at 256.0 nm and hydrocortisone acetate at 260.5 nm, where the derivative spectrum of the other component crosses the zero axis, thus eliminating interference. researchgate.net
Multivariate calibration methods, such as partial least squares (PLS) regression, have also been successfully applied to resolve the highly overlapping UV absorption spectra of lidocaine and hydrocortisone acetate. iau.irresearchgate.net In this approach, the absorption spectra of calibration mixtures are recorded over a wide wavelength range (e.g., 190 to 350 nm) and a mathematical model is built to correlate the spectral data with the concentrations of the analytes. iau.ir This method allows for the simultaneous quantification of both drugs in pharmaceutical products with good accuracy and precision, with reported squares of correlation coefficients (R²) for predicted concentrations being 0.9970 for lidocaine and 0.9964 for hydrocortisone acetate. iau.irresearchgate.net
Ultraviolet (UV) Spectrophotometry
Ultraviolet (UV) spectrophotometry is a widely utilized analytical technique for the quantitative analysis of pharmaceutical compounds. However, the simultaneous determination of this compound in mixtures presents a significant challenge due to the strong overlap of their UV absorption spectra. iau.irsid.ir Conventional spectrophotometric methods are often inadequate for resolving such mixtures without prior chemical separation. sid.irresearchgate.net
To overcome this limitation, researchers have successfully employed multivariate calibration methods, which allow for the resolution of mixtures of two or more compounds with similar spectral characteristics. researchgate.net The absorption spectra for lidocaine and hydrocortisone acetate in methanol are typically recorded between 190 and 300 nm. iau.irsid.ir Densitometric detection in UV has been performed at wavelengths of 200 nm for lidocaine hydrochloride and 250 nm for hydrocortisone acetate. researchgate.netnih.gov In one study, the second-derivative spectra were recorded in the range of 210 to 380 nm in methanol, with the determination of lidocaine at 256.0 nm and hydrocortisone acetate at 260.5 nm using the "zero crossing" method. researchgate.net
The stability of the solutions is a crucial factor in spectrophotometric analysis. For instance, solutions of lidocaine and hydrocortisone acetate in methanol have been found to be stable for at least 4 hours, during which their UV-Vis absorption spectra remain unchanged. sid.ir The application of these advanced spectrophotometric techniques, often coupled with chemometrics, provides a simple, cost-effective, and rapid alternative to more complex chromatographic methods for the quality control of pharmaceutical formulations containing both this compound. researchgate.net
Mass Spectrometry (MS) and Quadrupole Time-of-Flight (QTOF)-MS
Mass Spectrometry (MS) stands as a powerful analytical tool for the identification, quantification, and structural elucidation of chemical compounds. In the context of this compound research, MS, often coupled with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC), provides high sensitivity and specificity.
While specific applications of Quadrupole Time-of-Flight (QTOF)-MS for the simultaneous analysis of a this compound combination are not extensively detailed in the provided search results, the principles of the technique are highly relevant. QTOF-MS combines a quadrupole mass analyzer, which acts as a mass filter, with a time-of-flight mass analyzer, which separates ions based on their mass-to-charge ratio as they travel through a flight tube. This hybrid configuration offers high resolution, accurate mass measurement, and the ability to perform tandem MS (MS/MS) experiments for structural confirmation.
For instance, in the broader analysis of pharmaceuticals, QTOF-MS is invaluable for identifying metabolites and degradation products in complex matrices. In a hypothetical study of a combined this compound formulation, QTOF-MS could be employed to:
Accurately determine the mass of the parent compounds, confirming their identity.
Separate and identify any impurities or degradation products present in the formulation.
In metabolomic studies, identify the metabolites of both this compound in biological samples, providing insights into their pharmacokinetic and pharmacodynamic properties.
The high mass accuracy of QTOF-MS allows for the determination of elemental compositions, which is a significant advantage in identifying unknown compounds.
Spectroscopic Analysis of Compound Complexes
The interaction between this compound, as well as their interaction with other molecules in a formulation, can be investigated using various spectroscopic techniques. These methods can provide insights into the formation of complexes and the nature of the intermolecular forces involved.
For example, a study investigated the pharmaceutical interaction of lidocaine hydrochloride and sodium carboxymethylcellulose in a hydrocortisone suspension. nih.gov While the specific spectroscopic methods used were not detailed in the abstract, such an investigation would typically involve techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, or UV-Visible spectroscopy. nih.gov
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of functional groups in this compound upon interaction can indicate the formation of hydrogen bonds or other intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shift changes in the NMR spectra of the compounds can provide detailed information about the specific atoms involved in the interaction and the geometry of the resulting complex.
UV-Visible Spectroscopy: Alterations in the absorption spectra, such as shifts in the maximum absorption wavelength (λmax) or changes in molar absorptivity, can suggest the formation of a new chemical entity or a charge-transfer complex. scispace.com
In one study, the molar ratio of a complex between lidocaine and a dye was determined to be 1:1 using methods that rely on UV-Visible spectroscopic measurements. scispace.com Such spectroscopic analyses are crucial for understanding the stability and bioavailability of the active pharmaceutical ingredients in a combined formulation.
Chemometric Approaches for Quantitative Analysis
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the analysis of this compound, chemometric approaches are particularly valuable for handling the complex data generated by spectroscopic techniques, especially when dealing with mixtures where spectral overlap is an issue. iau.irsid.ir
Multivariate Regression Methods (e.g., Partial Least Squares Regression)
Multivariate regression methods are powerful chemometric tools for the simultaneous quantitative analysis of multiple components in a mixture. researchgate.net Among these, Partial Least Squares (PLS) regression is frequently applied for the simultaneous spectrophotometric determination of lidocaine and hydrocortisone acetate. iau.irresearchgate.netiau.ir
The PLS method is adept at handling the overlapping absorption spectra of these two drugs, a situation where conventional spectrophotometry would fail. iau.irsid.ir The process involves building a calibration model from the UV spectra of a set of standard mixtures with known concentrations of both this compound. This model can then be used to predict the concentrations of the two compounds in unknown samples, such as pharmaceutical preparations. iau.irresearchgate.net
Studies have demonstrated the high accuracy and precision of the PLS method for this application. For example, the squares of correlation coefficients (R²) for predicted concentrations of lidocaine and hydrocortisone acetate have been reported as 0.9970 and 0.9964, respectively. iau.irresearchgate.netiau.ir The recovery values for these compounds in synthetic mixtures typically fall within a range of 95% to 105%. iau.ir The relative standard deviations for the analysis of commercial products are often less than 1%, indicating excellent precision. iau.iriau.ir
Response Surface Methodology for Method Optimization
Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes. researchgate.netchem-soc.si In the context of this compound research, RSM has been successfully applied to optimize chromatographic methods for their simultaneous determination. researchgate.netnih.govsemanticscholar.org
For instance, RSM was used to optimize and validate a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of hydrocortisone acetate and lidocaine in suppositories. researchgate.netnih.govsemanticscholar.org This approach allows for the systematic investigation of the effects of multiple independent variables (e.g., mobile phase composition, pH, column temperature) on the desired responses (e.g., separation selectivity, resolution). researchgate.netchem-soc.si
By constructing 3D graphs based on experimental data, researchers can visualize the relationship between the variables and the response, making it possible to identify the optimal experimental conditions with a high degree of precision. researchgate.netchem-soc.si The use of RSM facilitates a more efficient and thorough method optimization compared to traditional one-variable-at-a-time approaches. chem-soc.si The optimized methods are then validated for parameters such as selectivity, linearity, precision, and robustness to ensure their reliability for routine analysis. researchgate.netnih.govsemanticscholar.org
In Vitro Cell Culture Models for Mechanistic Studies
In vitro cell culture models are indispensable tools for investigating the cellular and molecular mechanisms of action of pharmaceutical compounds like this compound. frontiersin.orgfrontiersin.org These models allow for controlled experiments to elucidate the effects of these drugs on various cell types and biological processes. frontiersin.org
Hydrocortisone's effects have been studied in a variety of cell lines. For example, its impact on the proliferative activity of vertebrate fibroblast-like cell lines has been measured. nih.gov In human fetal lung-derived cell lines like WI-38, hydrocortisone was found to enhance proliferative activity. nih.gov This stimulatory effect is believed to be mediated by high-affinity glucocorticoid binding sites within the cells. nih.gov Hydrocortisone is also used as a supplement in various cell culture media to support the growth and differentiation of endothelial, epithelial, and mesenchymal cells. stemcell.com Furthermore, it has been shown to reinforce the properties of the blood-brain barrier in a serum-free cell culture system of cerebral capillary endothelial cells. nih.gov In human laryngeal carcinoma (HEp-2) cells, hydrocortisone treatment led to a significant increase in mitochondrial activity. biorxiv.org
The effects of lidocaine have also been investigated in several in vitro models. Studies have demonstrated a time- and concentration-dependent decrease in the viability of human adipose-derived mesenchymal stem cells (MSCs) treated with lidocaine. nih.gov In a microfluidic cell culture platform using NIH/3T3 fibroblast cells, lidocaine was observed to negatively affect cell growth. researchgate.net The cytotoxicity of lidocaine has been noted in various cell types, including rat muscle-derived progenitor cells, although at physiological concentrations, the toxicity was minimal. nih.gov Interestingly, some research suggests that lidocaine can inhibit the growth of certain cancer cells, such as HepG2 hepatocellular carcinoma cells, by inducing cell cycle arrest and apoptosis. researchgate.net
When studied in combination, as in the case of methylprednisolone (B1676475) and lidocaine on bovine articular chondrocytes, a synergistic decrease in cell survival was observed, indicating potential chondrotoxicity. nih.gov These in vitro studies provide crucial mechanistic insights that are foundational for understanding the therapeutic effects and potential side effects of this compound.
Neuronal Cell Cultures and Reconstructed Synaptic Models
The investigation of this compound's effects at the cellular and synaptic levels relies heavily on in vitro models that replicate aspects of the nervous system. Neuronal cell cultures, derived from primary tissues or immortalized cell lines, provide a controlled environment to study the direct actions of these compounds on neuronal viability, function, and signaling pathways. mdpi.com These cultures allow for high-throughput screening and detailed mechanistic studies that would be challenging in more complex in vivo systems. mdpi.com
Lidocaine's primary mechanism of action, the blockade of voltage-gated sodium channels, has been extensively studied in neuronal cell cultures. droracle.aidrugbank.compatsnap.compatsnap.com By inhibiting the influx of sodium ions, lidocaine stabilizes the neuronal membrane, preventing the generation and conduction of action potentials, which is the basis of its local anesthetic effect. droracle.aidrugbank.compatsnap.compatsnap.com Research using cultured neurons has further elucidated the nuances of this interaction, demonstrating that lidocaine's effectiveness can be use-dependent, increasing with the frequency of nerve impulses. patsnap.com Studies on cultured dorsal root ganglion (DRG) neurons have shown that lidocaine can also inhibit axonal transport, a crucial process for maintaining neuronal function and survival.
Hydrocortisone's effects on neuronal cells are more complex, involving modulation of inflammatory responses and neuroprotection. In cultured neuronal cells, hydrocortisone has been shown to suppress the production of pro-inflammatory mediators by glial cells, which are often co-cultured with neurons to mimic the brain's cellular environment. nih.govresearchgate.net This anti-inflammatory action is believed to contribute to its neuroprotective effects observed in various models of neuronal injury. nih.govresearchgate.netnih.gov For instance, studies have demonstrated that hydrocortisone can protect neurons from excitotoxicity and oxidative stress, mechanisms implicated in neurodegenerative diseases. nih.govresearchgate.net
Reconstructed synaptic models represent a significant advancement in in vitro neuroscience, allowing for the study of synaptic transmission and plasticity in a highly controlled setting. nih.gov These models, often created using microfluidic devices, enable researchers to physically separate pre- and post-synaptic neurons while allowing them to form functional synapses. nih.gov This technology has been instrumental in dissecting the specific effects of drugs on synaptic function.
For lidocaine, reconstructed cholinergic synapses have been used to demonstrate its inhibitory effects on both pre- and post-synaptic components of synaptic transmission. nih.gov These studies have revealed that lidocaine can reduce the release of neurotransmitters from the presynaptic terminal and decrease the sensitivity of postsynaptic receptors to those neurotransmitters. nih.gov Specifically, research on a reconstructed synapse model from snail neurons showed that lidocaine inhibited excitatory postsynaptic potentials (EPSPs) in a voltage-dependent manner. nih.gov
The application of reconstructed synaptic models to study hydrocortisone is an emerging area. These models hold the potential to unravel how hydrocortisone modulates synaptic plasticity, the cellular basis of learning and memory. Given hydrocortisone's known influence on neuroinflammation and neuronal survival, these models could clarify how it affects the formation, maintenance, and function of synapses under both normal and pathological conditions. nih.govresearchgate.net For example, these systems could be used to investigate whether hydrocortisone can prevent synapse loss in models of neurodegenerative diseases. nih.gov
| Compound | Model System | Key Findings | Primary Mechanism of Action |
|---|---|---|---|
| Lidocaine | Neuronal Cell Cultures (e.g., DRG neurons) | Inhibition of action potential propagation. droracle.aidrugbank.compatsnap.compatsnap.com Inhibition of axonal transport. | Blockade of voltage-gated sodium channels. droracle.aidrugbank.compatsnap.compatsnap.com |
| Lidocaine | Reconstructed Cholinergic Synapses | Inhibition of excitatory postsynaptic potentials (EPSPs). nih.gov Reduction in neurotransmitter release and postsynaptic receptor sensitivity. nih.gov | Voltage-dependent inactivation of presynaptic components. nih.gov |
| Hydrocortisone | Neuronal and Glial Co-cultures | Suppression of pro-inflammatory mediator production. nih.govresearchgate.net Neuroprotection against excitotoxicity and oxidative stress. nih.govresearchgate.net | Anti-inflammatory and neuroprotective pathways. nih.govresearchgate.netnih.gov |
| Hydrocortisone | Reconstructed Synaptic Models | Potential modulation of synaptic plasticity and prevention of synapse loss (area of ongoing research). nih.gov | Modulation of neuroinflammation and neuronal survival pathways. nih.govresearchgate.net |
Immune Cell Lines (e.g., Macrophages, Neutrophils, PMNs)
The anti-inflammatory properties of hydrocortisone and the modulatory effects of lidocaine on immune cells are investigated using various immune cell lines. These in vitro systems are crucial for understanding the mechanisms by which these compounds influence the inflammatory cascade at a cellular level.
Hydrocortisone, a glucocorticoid, exerts potent anti-inflammatory effects by influencing the gene expression of immune cells. In macrophage cell lines, hydrocortisone has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). It achieves this by inhibiting the activity of transcription factors like nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response. Furthermore, hydrocortisone can promote the expression of anti-inflammatory proteins, contributing to the resolution of inflammation.
Neutrophils, or polymorphonuclear leukocytes (PMNs), are first responders to sites of inflammation. Studies using neutrophil cell lines have demonstrated that hydrocortisone can inhibit key neutrophil functions, including migration (chemotaxis), adhesion to endothelial cells, and the production of reactive oxygen species (ROS), which are potent inflammatory mediators. By attenuating these neutrophil activities, hydrocortisone effectively dampens the acute inflammatory response.
Lidocaine, while primarily known as a local anesthetic, also possesses significant anti-inflammatory properties. Research utilizing macrophage and neutrophil cell lines has revealed that lidocaine can inhibit the release of pro-inflammatory cytokines and reduce the production of ROS. The mechanisms underlying these effects are thought to involve the modulation of intracellular signaling pathways, including those involving calcium ions and protein kinase C. Some studies suggest that lidocaine's ability to block sodium channels may also play a role in its anti-inflammatory actions by altering cellular functions that are dependent on sodium influx.
| Compound | Immune Cell Line | Observed Effects | Underlying Mechanisms |
|---|---|---|---|
| Hydrocortisone | Macrophages | Decreased production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | Inhibition of NF-κB transcription factor; promotion of anti-inflammatory protein expression. |
| Hydrocortisone | Neutrophils (PMNs) | Inhibited migration (chemotaxis), adhesion, and reactive oxygen species (ROS) production. | Attenuation of key neutrophil activation pathways. |
| Lidocaine | Macrophages and Neutrophils | Inhibited release of pro-inflammatory cytokines and reduced ROS production. | Modulation of intracellular calcium signaling and protein kinase C pathways; potential role of sodium channel blockade. |
Enterocyte and Liver Cell Coculture Systems (e.g., Hepatocyte-Kupffer cell bioreactors)
To investigate the metabolism and potential hepatotoxicity of this compound, researchers utilize advanced in vitro models that mimic the complex cellular environment of the intestine and liver. Enterocyte and liver cell coculture systems are particularly valuable for these studies.
Enterocyte cell lines, such as Caco-2, are used to model the intestinal barrier and study the absorption and metabolism of orally administered drugs. These cells form a polarized monolayer with tight junctions, simulating the epithelium of the small intestine. When this compound are applied to these cultures, researchers can assess their permeability, transport mechanisms, and any metabolic changes that occur as they pass through the intestinal barrier.
Liver cell coculture systems, especially those incorporating hepatocytes and Kupffer cells (the resident macrophages of the liver), provide a more physiologically relevant model of the liver than single-cell-type cultures. Hepatocytes are the primary site of drug metabolism, while Kupffer cells play a crucial role in the inflammatory response to liver injury. Hepatocyte-Kupffer cell bioreactors are sophisticated systems that allow for the long-term culture of these cells in a three-dimensional environment, more closely replicating the architecture and function of the liver.
In these systems, the metabolism of lidocaine by cytochrome P450 enzymes in hepatocytes can be studied in detail. The formation of its major metabolites, monoethylglycinexylidide (B1676722) (MEGX) and glycinexylidide (B194664) (GX), can be quantified. Furthermore, the potential for these metabolites to induce an inflammatory response in the cocultured Kupffer cells can be assessed by measuring the release of cytokines and other inflammatory mediators.
Similarly, the metabolism of hydrocortisone in the liver can be investigated. The activity of enzymes involved in its conversion to inactive metabolites can be determined. These coculture systems also allow for the evaluation of potential drug-drug interactions, for example, by examining how the presence of one drug affects the metabolism of the other.
Cancer Cell Lines
The application of this compound in the context of cancer research is an area of growing interest. In vitro studies using various cancer cell lines are being conducted to explore their potential as adjuvants in cancer therapy.
Hydrocortisone, due to its anti-inflammatory and immunosuppressive properties, has been investigated for its ability to modulate the tumor microenvironment. In some cancer cell lines, hydrocortisone has been shown to inhibit cell proliferation and induce apoptosis (programmed cell death). However, its effects can be context-dependent, and in some cases, it may promote cancer cell survival. Therefore, research in this area is focused on understanding the specific molecular pathways through which hydrocortisone exerts its effects on different types of cancer cells.
Lidocaine has also demonstrated potential anti-cancer effects in a variety of cancer cell lines. Studies have shown that lidocaine can inhibit cancer cell migration, invasion, and proliferation. The proposed mechanisms for these effects include the blockade of voltage-gated sodium channels, which are overexpressed in some cancer cells and contribute to their metastatic potential. Additionally, lidocaine has been found to modulate intracellular signaling pathways involved in cell growth and survival. The combination of lidocaine with conventional chemotherapeutic agents is also being explored to see if it can enhance their efficacy.
Animal Models for Preclinical Research
Preclinical research using animal models is an essential step in evaluating the in vivo efficacy and safety of drug combinations like this compound before they can be considered for human trials.
Mouse and Rat Models for Inflammatory Response Studies
To study the anti-inflammatory effects of this compound in a whole-organism context, researchers commonly use mouse and rat models of inflammation. These models can be induced by various methods, such as the injection of inflammatory agents like carrageenan or lipopolysaccharide (LPS), or by surgical procedures.
In these models, the administration of hydrocortisone, either systemically or locally, has been shown to significantly reduce swelling, redness, and pain associated with inflammation. The extent of inflammation can be quantified by measuring paw volume (in the carrageenan-induced paw edema model) or by analyzing the levels of pro-inflammatory cytokines in tissue samples.
Similarly, the local or systemic administration of lidocaine has been demonstrated to attenuate the inflammatory response in these animal models. Beyond its anesthetic effects, lidocaine can reduce the infiltration of inflammatory cells to the site of injury and decrease the production of inflammatory mediators.
When this compound are co-administered, researchers can investigate potential synergistic or additive anti-inflammatory effects. These studies are crucial for determining the optimal ratio and formulation of the two drugs for maximum therapeutic benefit.
Models for Neurotoxicity and Neurological Function Assessment
Animal models are also critical for assessing the potential neurotoxicity and effects on neurological function of this compound, particularly when administered near the central nervous system.
For instance, to evaluate the potential for neurotoxicity, the compounds can be administered directly into the cerebrospinal fluid (intrathecal administration) of rats or mice. Subsequently, the animals are closely monitored for any behavioral changes, motor deficits, or signs of neuronal damage. Histological analysis of the brain and spinal cord tissue is performed to look for any pathological changes, such as neuronal loss or inflammation.
Tumor Xenograft Models
Tumor xenograft models, which involve the transplantation of human tumor cells into immunodeficient animals, are a cornerstone of in vivo cancer research. These models provide a platform to study the effects of various compounds on tumor growth and progression in a living system that partially mimics the human tumor microenvironment. Research utilizing such models has been instrumental in elucidating the potential anti-tumor properties of both this compound individually.
Hydrocortisone in Tumor Xenograft Models
Investigations into the effects of hydrocortisone in tumor xenograft models have primarily focused on its impact on tumor-associated angiogenesis and inflammation. Studies have shown that glucocorticoids, including hydrocortisone, can modulate the expression of key angiogenic factors, thereby influencing tumor growth.
In a study involving a rat liver cancer model, the combination of glucuronolactone (B27817) and hydrocortisone resulted in a significant reduction in the number of tumor nodules and microvessel density compared to glucuronolactone alone. scientificarchives.com This was accompanied by decreased levels of macrophages and various inflammatory and angiogenic cytokines such as TNF-α, IL-10, HGF, TGF-β1, and VEGF in the tissue surrounding the tumor. scientificarchives.com Another investigation highlighted that a cationic lipid-modified form of hydrocortisone, HYC16, led to reduced VEGFR2 expression and a lower density of vascular endothelial cells in mice, indicating a clear antiangiogenic effect and an ability to inhibit tumor growth. scientificarchives.com
Research on androgen-independent prostate cancer xenografts has demonstrated that glucocorticoids can suppress tumor growth by inhibiting angiogenesis through the downregulation of vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8). aacrjournals.org Dexamethasone (B1670325), a potent glucocorticoid, was shown to significantly decrease tumor volume and microvessel density in DU145 xenografts. aacrjournals.org While this study focused on dexamethasone, it provides insights into the potential mechanisms of action for glucocorticoids like hydrocortisone in similar models.
The following table summarizes key findings from research on hydrocortisone in tumor xenograft models:
| Cancer Type | Model | Key Findings |
| Liver Cancer | Rat model | Hydrocortisone in combination with glucuronolactone significantly reduced tumor nodule number and microvessel density. scientificarchives.com |
| General | Murine model | A hydrocortisone derivative (HYC16) exhibited antiangiogenic effects by reducing VEGFR2 expression and vascular endothelial cell density. scientificarchives.com |
| Prostate Cancer | DU145 xenografts | Glucocorticoids suppressed tumor growth by inhibiting angiogenesis via downregulation of VEGF and IL-8. aacrjournals.org |
Lidocaine in Tumor Xenograft Models
Lidocaine has been investigated more extensively in tumor xenograft models across various cancer types, with studies consistently demonstrating its potential to inhibit tumor growth and metastasis.
In a hepatocellular carcinoma xenograft model using HepG2 cells, lidocaine was found to suppress tumor development. dntb.gov.uanih.gov Furthermore, it enhanced the sensitivity of the tumors to the chemotherapeutic agent cisplatin. dntb.gov.uanih.gov The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase. nih.gov
Studies on breast cancer xenografts have also yielded promising results. In a murine model of breast cancer, systemic lidocaine was shown to reduce postoperative pulmonary metastases. jst.go.jp Another study using MDA-MB-231 breast cancer cells in a peritoneal carcinomatosis model found that intraperitoneal lidocaine injections reduced tumor growth and improved survival in mice. iiarjournals.orgiiarjournals.org The antitumor effects of lidocaine in breast cancer models are thought to be mediated by the inhibition of nerve fiber formation and the downregulation of nerve-related proteins. jst.go.jp
Research on bladder cancer has also explored the utility of lidocaine in a xenograft model. Intravesical administration of lidocaine was shown to reduce the volume of bladder cancer in a mouse model, suggesting a potential therapeutic application. mdpi.comnih.gov The proposed mechanism involves the induction of autophagy. mdpi.com
The table below outlines significant findings from studies on lidocaine in tumor xenograft models:
| Cancer Type | Cell Line | Model | Key Findings |
| Hepatocellular Carcinoma | HepG2 | Xenograft model | Lidocaine suppressed tumor growth and enhanced the sensitivity to cisplatin. dntb.gov.uanih.gov |
| Breast Cancer | MDA-MB-231, 4T1 | Murine models | Lidocaine inhibited tumor growth, reduced nerve fiber formation, and decreased postoperative pulmonary metastases. jst.go.jp |
| Breast Cancer | MDA-MB-231 | Peritoneal carcinomatosis model | Intraperitoneal lidocaine reduced tumor burden and improved survival. iiarjournals.orgiiarjournals.org |
| Bladder Cancer | NBT-II | Xenograft mouse model | Intravesical lidocaine reduced bladder cancer volume through the induction of autophagy. mdpi.comnih.gov |
Molecular and Cellular Interactions Between Hydrocortisone and Lidocaine
Biochemical and Pharmacological Synergies at the Receptor Level (Hypothesized/Investigated)
The synergistic action of hydrocortisone (B1673445) and lidocaine (B1675312) is believed to stem from their complementary effects on inflammatory processes. While hydrocortisone exerts its anti-inflammatory effects primarily through genomic pathways by binding to glucocorticoid receptors, lidocaine has been shown to possess anti-inflammatory properties that are independent of its sodium channel blocking activity.
Potential Combined Modulation of Inflammatory Signaling Pathways
Research suggests that hydrocortisone and lidocaine may synergistically suppress inflammatory responses by targeting different points in the inflammatory cascade. Hydrocortisone, upon binding to the glucocorticoid receptor (GR), translocates to the nucleus and can inhibit the expression of pro-inflammatory genes by interfering with transcription factors such as nuclear factor-kappa B (NF-κB). nih.govnih.gov
Lidocaine has also been demonstrated to inhibit the NF-κB signaling pathway. nih.govnih.gov Studies have shown that lidocaine can prevent the degradation of IκB, a protein that keeps NF-κB in an inactive state in the cytoplasm, thereby reducing the translocation of NF-κB to the nucleus and subsequent transcription of inflammatory mediators. nih.gov A study investigating the combination of dexamethasone (B1670325), a potent corticosteroid, and lidocaine found an additive effect in modulating the cellular inflammatory response triggered by various stimuli. This combination was shown to modulate the NF-κB pathway, inflammasome activation, and interferon-gamma receptor (IFNγR) signaling. nih.govconicet.gov.arresearchgate.net
This dual inhibition of the NF-κB pathway by both this compound, albeit through potentially different mechanisms, represents a significant area of synergistic interaction. By targeting this central inflammatory pathway from two different angles, the combination may achieve a more profound anti-inflammatory effect than either agent alone.
Exploration of Shared or Convergent Cellular Targets
Beyond the NF-κB pathway, both this compound can influence the function of various immune cells. Local anesthetics have been shown to affect the function of polymorphonuclear leukocytes (PMNs), macrophages, and monocytes. nih.gov Similarly, glucocorticoids are potent modulators of the immune system, affecting a wide range of immune cells. mdpi.com The combined effect on these shared cellular targets could lead to a more comprehensive suppression of the inflammatory response.
Effects on Glucocorticoid Receptor Binding or Transactivation by Lidocaine
Currently, there is a lack of direct evidence from research studies demonstrating that lidocaine directly binds to or modulates the transactivation of the glucocorticoid receptor. However, the potential for indirect interaction exists through their convergent effects on the NF-κB pathway. The GR and NF-κB are known to mutually repress each other's activity. nih.gov As lidocaine can inhibit NF-κB activation, it could theoretically create a cellular environment that is more permissive to glucocorticoid receptor-mediated anti-inflammatory actions. This remains a hypothetical synergy that warrants further investigation.
Influence of Hydrocortisone on Lidocaine's Sodium Channel Interactions
Lidocaine's primary mechanism of action as a local anesthetic is the blockade of voltage-gated sodium channels in neuronal membranes, which prevents the transmission of pain signals. nih.gov While hydrocortisone's primary target is the glucocorticoid receptor, some research indicates that corticosteroids can also have non-genomic effects on neuronal excitability.
Studies have shown that hydrocortisone can have direct effects on ion channels. For instance, hydrocortisone has been observed to influence the distribution of sodium and potassium ions in the cerebral cortex of rats following electrical stimulation. nih.gov However, there is no direct evidence to suggest that hydrocortisone alters the specific binding affinity of lidocaine for its receptor site within the sodium channel. It is plausible that by altering the lipid membrane environment or through other non-genomic actions, hydrocortisone could indirectly influence the conformation or function of sodium channels, thereby potentially modulating the efficacy of lidocaine.
Cross-Modulation of Ion Channels and Neurotransmitter Systems
Both this compound have been shown to modulate various ion channels beyond the primary targets associated with their main therapeutic effects.
Hydrocortisone's Non-Genomic Effects on Ion Channels: Corticosteroids can exert rapid, non-genomic effects on neuronal activity by modulating various ion channels. bioscientifica.comnih.govfrontiersin.org These effects are too rapid to be explained by changes in gene expression and are thought to be mediated by membrane-associated receptors. bioscientifica.comfrontiersin.org For example, glucocorticoids have been shown to rapidly increase the activity of Kv2.2 potassium channels in the central nervous system, which can suppress neuronal firing. nih.gov Corticosteroids have also been found to modulate calcium channels and neurotransmitter signaling. nih.gov
Lidocaine's Effects on Various Ion Channels: Lidocaine, while primarily a sodium channel blocker, has also been shown to inhibit potassium and calcium channels, albeit with lower potency. nih.gov Furthermore, lidocaine can modulate intracellular calcium signaling by affecting calcium release from intracellular stores. nih.gov
The combination of this compound could therefore lead to a complex pattern of ion channel modulation, potentially resulting in a more pronounced effect on neuronal excitability and inflammatory cell function than either drug alone. The simultaneous modulation of sodium, potassium, and calcium channels could have a significant impact on cellular processes that are dependent on ion homeostasis.
Impact on Cellular Permeability and Intracellular Dynamics
The physical properties of both this compound suggest they can interact with and alter the characteristics of the cell membrane, which may, in turn, affect cellular permeability and intracellular dynamics.
Lidocaine, as a lipophilic molecule, can penetrate the cell membrane to reach its intracellular binding site on the sodium channel. nih.gov Studies have shown that local anesthetics can be incorporated into the cell membrane, altering its fluidity, permeability, and lipid packing order. mdpi.com At higher concentrations, lidocaine has been shown to disrupt the cell membrane and induce both necrosis and apoptosis. nih.gov Some research suggests that lidocaine has a minor effect on cell membrane permeabilization on its own but can decrease cell survival due to its inherent cytotoxicity. ursi.org
Hydrocortisone, being a steroid hormone, is also lipophilic and readily crosses the cell membrane to interact with its intracellular receptor. mdpi.com Non-genomic actions of corticosteroids may also involve direct interactions with the cell membrane. nih.gov
When used in combination, it is conceivable that the membrane-altering effects of lidocaine could influence the entry of hydrocortisone into the cell, and vice versa. Changes in membrane fluidity and permeability could impact the access of these drugs to their respective intracellular targets. Furthermore, the combined effects on ion channels, particularly calcium channels, could significantly alter intracellular calcium dynamics, which are crucial for a multitude of cellular processes, including neurotransmitter release and inflammatory responses.
Preclinical Research Models and Mechanistic Findings of Combined Application
In Vitro Studies on Combined Anti-inflammatory Effects
Preclinical in vitro models provide a controlled environment to dissect the molecular interactions between hydrocortisone (B1673445) and lidocaine (B1675312) on inflammatory pathways. While hydrocortisone's anti-inflammatory mechanism is well-established through its interaction with glucocorticoid receptors to suppress the expression of pro-inflammatory genes, lidocaine also possesses intrinsic anti-inflammatory properties. portlandpress.comwikipedia.orgnih.gov Lidocaine has been shown to inhibit the expression of pro-inflammatory cytokines, reduce the metabolic activity of leukocytes, and prevent the activation of key signaling molecules like nuclear factor kappa B (NF-κB). nih.govmdpi.com
A 2022 study investigated the combined effects of lidocaine and the glucocorticoid dexamethasone (B1670325) on myeloid and epithelial cells activated by inflammatory stimuli. The findings revealed that lidocaine, when used in combination with dexamethasone, had an additive effect in modulating the cellular inflammatory response triggered by Tumor Necrosis Factor-alpha (TNFα), Interleukin-1 beta (IL-1β), and various Toll-Like Receptor (TLR) ligands. nih.govresearchgate.net This research demonstrated that the combination of lidocaine and dexamethasone modulates the NF-κB pathway, inflammasome activation, and interferon-gamma receptor (IFNγR) signaling. nih.govresearchgate.net These results suggest a reinforcement of the anti-inflammatory action when a local anesthetic and a glucocorticoid are applied together, providing a mechanistic basis for their combined use in inflammatory conditions. nih.gov
The primary anti-inflammatory mechanisms of glucocorticoids involve:
Binding to cytoplasmic glucocorticoid receptors, which then translocate to the nucleus. nih.gov
Inhibiting the expression of multiple inflammatory genes, including those for cytokines, enzymes, and adhesion molecules. nih.gov
Increasing the transcription of genes that code for anti-inflammatory proteins like lipocortin-1 and interleukin-10. portlandpress.comnih.gov
Lidocaine contributes to the anti-inflammatory profile by:
Inhibiting the release of pro-inflammatory mediators. nih.govmdpi.com
Modulating leukocyte function, including suppressing activation and migration. mdpi.com
Down-regulating Toll-like receptors (TLRs) involved in the innate immune response. mdpi.com
Animal Model Investigations of Synergistic Analgesic Mechanisms
Animal models are essential for evaluating the analgesic efficacy and potential synergy of drug combinations in a complex physiological system. nih.govnih.gov However, preclinical animal studies specifically designed to investigate the synergistic analgesic mechanisms of a hydrocortisone and lidocaine combination are not extensively documented in the available scientific literature.
To understand how such synergies are typically investigated, one can look at studies of similar combinations. For instance, research on the epidural administration of lidocaine combined with the opioid fentanyl in rabbits has been used to assess synergistic antinociceptive effects. researchgate.net In such a model, key parameters are measured to determine synergy:
Onset of analgesia: The time taken to achieve a sensory blockade.
Duration of sensory blockade: The total time that pain sensation is inhibited.
Motor blockade: The extent and duration of muscle paralysis.
In a study involving 18 rabbits undergoing experimental knee surgery, the group receiving a combination of lidocaine and fentanyl demonstrated a significantly faster onset of analgesia and a longer duration of both sensory blockade and flaccid paralysis compared to the group receiving lidocaine alone. researchgate.net This type of experimental design, utilizing quantifiable endpoints, is fundamental for establishing synergistic analgesic interactions in preclinical animal models. While this example uses fentanyl, a similar methodological approach would be required to formally investigate and confirm analgesic synergy between this compound.
Research on Modulatory Effects on Cellular Processes (e.g., Apoptosis, Cell Viability) in Specific Cell Types (e.g., Chondrocytes, Neurons)
The effects of combined glucocorticoid and local anesthetic administration on cellular health, particularly in tissues with limited regenerative capacity like articular cartilage, are a significant area of preclinical investigation. nih.gov Studies have shown that both glucocorticoids and local anesthetics can individually induce apoptosis (programmed cell death) in chondrocytes, the sole cell type in cartilage. nih.govnih.gov
A key preclinical study examined the combined effects of glucocorticoids (betamethasone and prednisolone) and local anesthetics (including lidocaine) on the viability of human articular chondrocytes using in vitro cell cultures and ex vivo osteochondral specimens. nih.govmtak.hu The research employed methods such as flow cytometry and TUNEL analysis to assess apoptosis and necrosis. nih.govresearchgate.net The findings indicated that when used in combination, the percentage of dead chondrocytes increased significantly compared to the application of either agent alone. nih.govresearchgate.net A time-dependent decrease in chondrocyte viability was observed following concurrent exposure to the steroid and local anesthetic. mtak.huresearchgate.net
Specifically, the combination of betamethasone (B1666872) and lidocaine led to a notable increase in chondrocyte apoptosis after just 6 hours of exposure. After 24 hours, this combination resulted in 83% of the cells becoming necrotic. nih.gov Similarly, combinations of prednisolone (B192156) and lidocaine also resulted in a high percentage of chondrocyte death in osteochondral explants. nih.gov These findings suggest that the combined application of these agents has a synergistic adverse effect on chondrocyte viability, raising questions about the cellular consequences of their concurrent use. nih.gov
| Treatment Group | Apoptotic Cells (%) | Necrotic Cells (%) | Total Dead Cells (%) |
|---|---|---|---|
| Control | ~5% | ~2% | ~7% |
| Lidocaine alone | ~20% | ~5% | ~25% |
| Betamethasone alone | ~18% | ~2% | ~20% |
| Betamethasone + Lidocaine | ~10% | ~83% | ~93% |
| Prednisolone alone | ~15% | ~5% | ~20% |
| Prednisolone + Lidocaine | ~65% | ~25% | ~90% |
Data is approximated from figures in Farkas et al. (2010) for illustrative purposes. nih.gov
Pharmacodynamic Interplay in Non-Human Biological Systems
The pharmacodynamic interplay between this compound involves the interaction of two distinct mechanisms of action at a molecular level. Understanding this interplay is key to explaining their combined therapeutic effects.
Hydrocortisone, as a glucocorticoid, exerts its effects primarily through genomic pathways. It binds to cytosolic glucocorticoid receptors, which then translocate to the cell nucleus. conicet.gov.ar Inside the nucleus, the receptor-steroid complex directly interacts with DNA at glucocorticoid response elements (GREs) to either activate the transcription of anti-inflammatory genes (transactivation) or inhibit the activity of pro-inflammatory transcription factors like NF-κB and AP-1 (transrepression). conicet.gov.arnih.gov This process results in a broad suppression of the inflammatory cascade.
Lidocaine's primary mechanism for local anesthesia is the blockade of voltage-gated sodium channels in neuronal membranes, which prevents the propagation of action potentials. nih.gov However, its anti-inflammatory effects, which occur at lower concentrations, are mediated through different pathways. nih.gov Lidocaine can inhibit the activation of NF-κB and Toll-like receptors (TLRs), thereby reducing the production of downstream inflammatory cytokines. nih.govmdpi.com
The pharmacodynamic interplay in non-human biological systems has been demonstrated in vitro. Studies using myeloid and epithelial cell lines show that lidocaine can reinforce the anti-inflammatory action of glucocorticoids. nih.govresearchgate.net When used together, lidocaine and dexamethasone (a potent glucocorticoid) showed an additive or synergistic effect in suppressing inflammatory responses. researchgate.net This combined action was found to modulate several key signaling pathways, including:
The NF-κB pathway: Both drugs inhibit this central pro-inflammatory pathway, and their combined effect leads to greater suppression. nih.govresearchgate.net
Inflammasome activation: The combination helps to modulate the activation of the inflammasome, a multiprotein complex that triggers the release of potent pro-inflammatory cytokines. nih.govresearchgate.net
IFNγR signaling: The drugs work together to suppress signaling through the interferon-gamma receptor, another important pathway in the immune response. nih.govresearchgate.net
This evidence from non-human cell systems indicates that the pharmacodynamic interplay is complementary, with both agents targeting critical inflammatory signaling pathways through different but overlapping mechanisms to produce a potentially enhanced anti-inflammatory effect.
Future Directions in Basic and Translational Research
Advanced Molecular Modeling and Computational Chemistry of Compound Interactions
Future research will increasingly rely on computational methods to predict and understand the interactions between hydrocortisone (B1673445) and lidocaine (B1675312) at an atomic level. While the primary target of lidocaine is the voltage-gated sodium channel, advanced modeling can elucidate more subtle aspects of this interaction and explore potential secondary interactions involving hydrocortisone.
Detailed Research Findings: Molecular dynamics (MD) simulations have provided significant insights into how lidocaine interacts with sodium channels. plos.org Studies have modeled the access pathways for both neutral and charged forms of lidocaine to their binding sites within the channel's pore. nih.gov These simulations suggest that lidocaine stabilizes the inactivated state of the channel, which is a key aspect of its rate-dependent blocking effect. plos.orgarxiv.org Computational models have identified specific residues within the channel that are critical for binding and have even shown that the channel pore can accommodate two lidocaine molecules simultaneously. nih.govresearchgate.net
Future Research Focus:
Synergistic Binding Models: A significant gap exists in understanding if hydrocortisone can allosterically modulate the sodium channel. Future molecular docking and MD simulations should investigate whether hydrocortisone has a secondary binding site on the sodium channel protein that could alter the binding affinity or kinetics of lidocaine.
Membrane Interaction Simulations: Both hydrocortisone and lidocaine are lipophilic and interact with the cell membrane. Computational models can simulate how these two molecules co-inhabit the lipid bilayer and whether their presence alters membrane properties like fluidity or thickness, which could indirectly affect ion channel function.
Predicting Novel Interactions: These computational approaches can predict whether this compound form stable intermolecular complexes under physiological conditions, which might influence their pharmacokinetics or lead to novel pharmacological activities.
| Computational Method | Research Application | Potential Insights |
|---|---|---|
| Molecular Docking | Predicting binding of hydrocortisone to sodium channels or other neuronal proteins. | Identification of potential secondary binding sites and allosteric modulation. |
| Molecular Dynamics (MD) Simulation | Simulating the dynamic interaction of lidocaine, hydrocortisone, and the sodium channel within a lipid membrane. | Understanding changes in channel conformation, drug binding stability, and membrane effects. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Analyzing the electronic structure of the drug-receptor interaction site with high accuracy. | Elucidating the precise nature of chemical bonds and forces governing the interaction. |
High-Throughput Screening for Novel Molecular Targets and Pathways
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify "hits"—molecules that modulate a specific biological pathway or target. This technology can be adapted to explore the synergistic effects of the this compound combination, potentially uncovering novel therapeutic applications.
Detailed Research Findings: HTS can be performed in two main formats: biochemical assays, which test for interaction with a specific molecular target, and cell-based (phenotypic) assays, which measure a cellular response. The goal is to identify compounds that either enhance the desired effects (e.g., anti-inflammatory, analgesic) of the hydrocortisone-lidocaine pair or to identify new disease states where this combination might be effective.
Future Research Focus:
Synergistic Phenotypic Screening: Future studies could employ HTS of large compound libraries on cell lines (e.g., neuronal cells, macrophages) that are pre-treated with a baseline level of this compound. Hits would be identified as compounds that significantly enhance the anti-inflammatory or nerve-blocking effects of the combination.
Target Deconvolution: For hits discovered through phenotypic screening, subsequent target deconvolution studies would be necessary to identify the specific proteins or pathways they modulate.
Pathway-Specific Screening: HTS can be used to screen the hydrocortisone-lidocaine combination against panels of known signaling pathways involved in inflammation and pain, such as those involving Toll-like receptors (TLRs) or mitogen-activated protein kinases (MAPKs), to map their combined mechanism of action more comprehensively.
Development of Advanced In Vitro Organ-on-a-Chip Models for Mechanistic Studies
Organ-on-a-chip (OoC) platforms are microfluidic devices that contain living cells in a continuously perfused, 3D microenvironment designed to replicate the key functional units of human organs. nih.govnih.gov These models offer a more physiologically relevant alternative to traditional 2D cell culture for studying drug effects.
Detailed Research Findings: Significant progress has been made in developing OoC models for various tissues, including skin, liver, and the neurovascular unit. nih.govmdpi.comescholarship.org "Skin-on-a-chip" models, in particular, have been developed to simulate inflammatory conditions and have been successfully used to test the efficacy of anti-inflammatory corticosteroids like dexamethasone (B1670325). mdpi.comresearchgate.netnih.gov These models can incorporate multiple cell types (e.g., epidermal, dermal, and endothelial layers) and allow for the study of complex biological processes like immune cell infiltration and changes in endothelial permeability. nih.govelsevierpure.com
Future Research Focus:
Neuro-inflammatory OoC Models: A key future direction is the development of integrated OoC models that contain both neuronal and immune cells. Such a "neuro-inflammatory chip" could be used to simultaneously study the anesthetic effects of lidocaine on neuronal firing and the anti-inflammatory effects of hydrocortisone on immune cell activation and cytokine release, providing direct insight into their synergistic mechanisms.
Skin-on-a-Chip for Permeation and Efficacy: Existing skin-on-a-chip models can be used to study how advanced formulations of this compound permeate the skin barrier and to quantify their combined effect on reducing inflammation and blocking sensory nerve function in a human-relevant context. mdpi.com
"Body-on-a-Chip" for Metabolic Studies: Connecting a skin or nerve chip to a "liver-on-a-chip" could allow for the investigation of how the local application and absorption of the drug combination lead to systemic metabolism and the generation of active or inactive metabolites. mdpi.com
Research into Biodegradation Pathways and Metabolite Activity in Research Models
The metabolism of this compound is critical to their efficacy and clearance. Understanding their biodegradation pathways and the activity of their metabolites is essential, especially when they are administered together.
Detailed Research Findings: Lidocaine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. drugs.com In vitro and in vivo studies have identified CYP1A2 and CYP3A4 as the key enzymes responsible for its N-dealkylation to the active metabolite monoethylglycinexylidide (B1676722) (MEGX) and the inactive metabolite glycylxylidide (GX). helsinki.finih.govcore.ac.uk Hydrocortisone is also metabolized by the liver. Given that many drugs share common metabolic pathways, there is a potential for drug-drug interactions. drugbank.com
Future Research Focus:
Metabolic Competition Studies: A primary focus should be to investigate whether this compound compete for the same CYP enzymes. In vitro studies using human liver microsomes or hepatocytes can determine if one compound inhibits the metabolism of the other. This is critical, as inhibition of lidocaine metabolism could lead to an accumulation of the parent drug and its active metabolite MEGX, which has its own pharmacological and toxicological profile. drugs.com
Activity of Combined Metabolites: The pharmacological activity of MEGX is well-known, but it is unclear how this activity is modulated in the presence of hydrocortisone and its metabolites. Future research should test the effects of the combined metabolite profiles on neuronal and immune cells.
Liver-on-a-Chip Models: As mentioned previously, liver-on-a-chip models provide a dynamic system to study the metabolism of the drug combination over time, offering a more accurate prediction of in vivo metabolic interactions than static models. mdpi.com
| Compound | Primary Metabolic Pathway | Key Enzymes | Active Metabolites | Potential Interaction Point |
|---|---|---|---|---|
| Lidocaine | Hepatic N-dealkylation | CYP1A2, CYP3A4 | Monoethylglycinexylidide (MEGX) | Competitive inhibition at CYP3A4 and/or other shared enzymes. |
| Hydrocortisone | Hepatic oxidation/reduction | CYP3A4 (among others) | Various (e.g., Dihydrocortisol) |
Investigation of Formulation Research Methods for Enhanced Molecular Delivery (non-clinical application)
Advanced drug delivery systems aim to control the release rate and target the delivery of active compounds to specific sites, thereby enhancing efficacy and prolonging therapeutic effects.
Detailed Research Findings: For local anesthetics and corticosteroids, various nano-based delivery systems have been explored in non-clinical settings. These include liposomes, polymeric nanoparticles, and hydrogels. researchgate.net Encapsulation can prolong the local anesthetic effect for several days by creating a drug reservoir at the site of injection. nih.gov For corticosteroids, nanoparticle formulations using biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) or natural polymers like hyaluronic acid have been developed to enhance local anti-inflammatory action and reduce systemic exposure. mdpi.comnih.govmdpi.com
Future Research Focus:
Co-encapsulation Systems: A promising research direction is the development of a single delivery system that co-encapsulates both this compound. This could involve creating core-shell nanoparticles where one drug is in the core and the other is in the shell, allowing for differential release profiles (e.g., rapid release of lidocaine for immediate analgesia, followed by sustained release of hydrocortisone for prolonged anti-inflammatory action).
Stimuli-Responsive Materials: Formulations using stimuli-responsive hydrogels could be designed to release the entrapped drugs in response to local physiological changes associated with inflammation, such as a drop in pH or the presence of certain enzymes.
Targeted Nanoparticles: Nanoparticles could be functionalized with ligands that target specific cell types, such as activated immune cells or sensory neurons, to concentrate the therapeutic action where it is most needed.
Elucidation of Specific Mechanisms Contributing to Duration Enhancement of Local Anesthetic Effects by Corticosteroids
It is clinically observed that corticosteroids can prolong the duration of nerve blocks produced by local anesthetics, but the precise mechanisms remain an area of active investigation. asipp.orgnih.gov
Detailed Research Findings: Several hypotheses have been proposed. The most widely accepted is that the anti-inflammatory and vasoconstrictive effects of corticosteroids reduce the local absorption and systemic washout of the anesthetic. nih.gov Local anesthetics themselves can cause vasodilation, which hastens their removal from the nerve site; by counteracting inflammation-induced vasodilation, corticosteroids may keep the anesthetic at the nerve for a longer period. medscape.com Other proposed mechanisms include the suppression of inflammatory mediators that increase nerve excitability and a potential direct, albeit subtle, effect of corticosteroids on nerve cell membranes.
Future Research Focus:
Isolating Mechanisms with OoC: Organ-on-a-chip models that separate vascular, immune, and neuronal components can be used to systematically test each hypothesis. For example, a "nerve-on-a-chip" without vascular or immune cells could be used to determine if hydrocortisone directly alters the interaction of lidocaine with sodium channels on the neuron.
Investigating Local Blood Flow: In animal models, advanced imaging techniques could be used to directly measure changes in local blood flow at the injection site when the local anesthetic is administered with and without the corticosteroid.
Nerve Excitability Studies: Electrophysiological studies on isolated neurons could explore whether hydrocortisone alters the resting membrane potential or the threshold for action potentials, which could synergize with the sodium channel-blocking effect of lidocaine.
Q & A
Q. What validated analytical methods are available for simultaneous quantification of hydrocortisone acetate and lidocaine in pharmaceutical formulations?
Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) and thin-layer chromatography (TLC)-densitometry are widely validated. For RP-HPLC, optimal separation uses a methanol-water mobile phase (65:35 v/v, pH 2.5) with UV detection at 250 nm and phenobarbital as an internal standard. Validation parameters include linearity (3.75–12.50 µg/spot for hydrocortisone; 1.00–2.50 µg/spot for lidocaine), precision (CV <2%), and robustness . TLC-densitometry employs chloroform-acetone-ammonia (8:2:0.1) on silica plates, with detection at 200 nm (lidocaine) and 250 nm (hydrocortisone), achieving LODs of 0.066 µg/spot and 0.090 µg/spot, respectively .
Q. How do pharmacokinetic interactions between hydrocortisone and lidocaine influence experimental design in clinical studies?
Answer: Lidocaine’s hepatic metabolism (via CYP3A4/1A2) and hydrocortisone’s glucocorticoid receptor interactions necessitate careful monitoring of hepatic function and drug clearance. Studies should account for lidocaine’s variable protein binding (60–80% at 1–4 µg/mL) and half-life extension in hepatic impairment. Concurrent use of CYP inhibitors (e.g., fluconazole) or inducers (e.g., rifampicin) may alter lidocaine’s N-dealkylation pathway, requiring dose adjustments .
Q. What are the mechanistic bases for the combined anti-inflammatory and anesthetic effects of hydrocortisone-lidocaine formulations?
Answer: Lidocaine stabilizes neuronal membranes by inhibiting Na⁺ channels, blocking nociceptive signaling. Hydrocortisone suppresses inflammation via glucocorticoid receptor-mediated inhibition of phospholipase A2, reducing prostaglandin and leukotriene synthesis. Synergism arises from lidocaine’s immediate pain relief and hydrocortisone’s long-term suppression of inflammatory cytokines (e.g., TNF-α, IL-6) .
Advanced Research Questions
Q. How can researchers address contradictions in clinical efficacy data for hydrocortisone in post-resuscitation scenarios?
Answer: Conflicting outcomes (e.g., improved survival in Japanese cardiac arrest cohorts vs. no benefit in U.S. trials) may stem from heterogeneity in patient populations, dosing protocols, or adjuvant therapies. A meta-analysis approach with stratification by comorbidities (e.g., chronic lung disease, cancer) and resuscitation adjuncts (e.g., vasopressin, hypothermia therapy) is critical. Propensity score matching or multivariable regression can control for confounding variables like ROSC rates and concurrent lidocaine use .
Q. What experimental strategies optimize the detection of this compound residues in complex biological matrices?
Answer: Liquid chromatography-quadrupole high-resolution mass spectrometry (LC-QHRMS) with exact mass filtering (±3 ppm) and product ion matching reduces false positives in multiclass screening. For plasma, solid-phase extraction (SPE) with C18 cartridges improves recovery. Validation should include matrix-matched calibration and stability testing under varying pH/temperature conditions .
Q. How does lidocaine modulate cytokine release in inflammatory models, and what implications does this have for formulation studies?
Answer: In equine endotoxemia models, lidocaine infusion (1.3 mg/kg bolus + 0.05 mg/kg/min) significantly reduces TNF-α in peritoneal fluid, correlating with attenuated clinical scores. Researchers should integrate cytokine profiling (e.g., multiplex ELISA) into preclinical trials to assess dose-dependent suppression of IL-1β, IL-8, and COX-2 pathways. Synergy with hydrocortisone may require staggered dosing to align peak anti-inflammatory effects .
Q. What methodological considerations are critical for designing pharmacokinetic studies of topical hydrocortisone-lidocaine formulations?
Answer:
- Absorption Kinetics: Mucosal vs. intact skin penetration studies using Franz diffusion cells, with lidocaine quantified via LC-MS/MS (LOQ: 0.1 ng/mL).
- Metabolite Tracking: Monitor glycinexylidide (lidocaine’s primary metabolite) and cortisone (hydrocortisone’s metabolite) in plasma.
- Safety Thresholds: Serum lidocaine >5 µg/mL risks neurotoxicity; limit application area to <10% body surface in rodent models .
Q. How can response surface methodology (RSM) improve chromatographic separation of hydrocortisone-lidocaine mixtures?
Answer: RSM optimizes mobile phase composition, pH, and column temperature via central composite design. For example, a 3-factor model (methanol %, pH, flow rate) identifies optimal resolution (Rs >2) with minimal tailing. Validation includes robustness testing against ±2% organic modifier variance and column aging effects .
Data Contradiction Management
Q. How should researchers resolve discrepancies in lidocaine’s ototoxicity risk across preclinical models?
Answer: Animal studies showing middle ear ototoxicity (e.g., guinea pigs) conflict with human topical use data. Comparative histopathology (e.g., cochlear hair cell counts) and species-specific PK/PD modeling (accounting for tympanic membrane permeability differences) are essential. In vitro assays (e.g., HEI-OC1 cell viability) can screen for otoprotective adjuvants .
Q. What statistical approaches reconcile conflicting evidence on hydrocortisone’s teratogenicity in topical formulations?
Answer: Bayesian meta-analysis of rodent dermal studies (e.g., hydrocortisone acetate 0.1–1% doses) quantifies risk gradients. Fetal malformation data should be adjusted for maternal systemic exposure (plasma cortisol levels) and compared to negative controls. In vitro placental perfusion models assess trans-barrier transfer to humanize preclinical findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
